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  • Product: (5-Morpholinopyridin-3-yl)methanol
  • CAS: 888070-06-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of (5-Morpholinopyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction (5-Morpholinopyridin-3-yl)methanol is a heterocyclic compound incorporating a pyridine ring,...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

(5-Morpholinopyridin-3-yl)methanol is a heterocyclic compound incorporating a pyridine ring, a morpholine moiety, and a hydroxymethyl group. This structural combination is of significant interest in medicinal chemistry and drug development due to the prevalence of these fragments in pharmacologically active molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and characterization of such novel compounds.[1] This guide provides a comprehensive analysis of the expected ¹H and ¹³C NMR spectral data for (5-Morpholinopyridin-3-yl)methanol, offering predictive insights based on established principles and data from analogous structures. Furthermore, it outlines a robust experimental protocol for acquiring high-quality NMR data.

Molecular Structure and Numbering

To facilitate the discussion of NMR data, the following IUPAC numbering system will be used for the core structure of (5-Morpholinopyridin-3-yl)methanol.

Caption: Molecular structure and numbering of (5-Morpholinopyridin-3-yl)methanol.

¹H NMR Spectral Analysis: A Predictive Approach

The ¹H NMR spectrum of (5-Morpholinopyridin-3-yl)methanol is anticipated to display distinct signals corresponding to the protons on the pyridine ring, the morpholine moiety, and the hydroxymethyl group. The chemical shifts are influenced by the electronic environment of each proton, including inductive effects and resonance.

Predicted ¹H NMR Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-2~8.2 - 8.4d~2-31H
H-4~7.3 - 7.5t~2-31H
H-6~8.0 - 8.2d~2-31H
-CH₂OH~4.6 - 4.8s-2H
-OHVariablebr s-1H
H-2', H-6' (Morpholine)~3.7 - 3.9t~4-54H
H-3', H-5' (Morpholine)~3.1 - 3.3t~4-54H

Rationale Behind the Predictions:

  • Pyridine Protons (H-2, H-4, H-6): The protons on the pyridine ring are expected in the aromatic region (δ 7.0-9.0 ppm).[2] The H-2 and H-6 protons, being ortho to the ring nitrogen, are the most deshielded. The morpholino group at C-5 is an electron-donating group, which would cause a slight upfield shift for the ortho (H-4, H-6) and para (H-2) protons compared to unsubstituted pyridine. The hydroxymethyl group at C-3 will also influence the electronic environment. The expected multiplicities are doublets for H-2 and H-6 due to coupling with H-4, and a triplet for H-4 due to coupling with H-2 and H-6.

  • Hydroxymethyl Protons (-CH₂OH): The methylene protons of the hydroxymethyl group are adjacent to an aromatic ring and an oxygen atom, leading to a predicted chemical shift in the range of δ 4.6-4.8 ppm.[3] This signal is expected to be a singlet as there are no adjacent protons to couple with.

  • Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature.[4] It typically appears as a broad singlet and may exchange with D₂O.

  • Morpholine Protons (H-2'/H-6' and H-3'/H-5'): The morpholine ring typically adopts a chair conformation.[5] The protons on the carbons adjacent to the oxygen (H-2', H-6') are more deshielded and appear at a lower field (δ ~3.7-3.9 ppm) compared to the protons on the carbons adjacent to the nitrogen (H-3', H-5', δ ~3.1-3.3 ppm).[1][6] Both sets of protons are expected to appear as triplets due to coupling with the adjacent methylene protons.

¹³C NMR Spectral Analysis: A Predictive Approach

The proton-decoupled ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

Predicted ¹³C NMR Data
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2~145 - 148
C-3~135 - 138
C-4~120 - 123
C-5~150 - 153
C-6~140 - 143
-CH₂OH~60 - 65
C-2', C-6' (Morpholine)~66 - 68
C-3', C-5' (Morpholine)~47 - 50

Rationale Behind the Predictions:

  • Pyridine Carbons (C-2 to C-6): The chemical shifts of the pyridine carbons are influenced by the nitrogen atom and the substituents.[7][8][9][10] The carbon attached to the electron-donating morpholino group (C-5) is expected to be significantly shielded. The carbons adjacent to the nitrogen (C-2 and C-6) will be deshielded.

  • Hydroxymethyl Carbon (-CH₂OH): This carbon is expected to resonate in the range of δ 60-65 ppm.

  • Morpholine Carbons (C-2'/C-6' and C-3'/C-5'): Due to the influence of the adjacent oxygen atom, the C-2' and C-6' carbons are deshielded and appear around δ 66-68 ppm.[2][11][12] The C-3' and C-5' carbons, adjacent to the nitrogen, are found further upfield at approximately δ 47-50 ppm.[1][12]

Experimental Protocol for NMR Data Acquisition

The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for (5-Morpholinopyridin-3-yl)methanol.

G cluster_prep Sample Preparation cluster_setup Spectrometer Setup cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh 5-10 mg of (5-Morpholinopyridin-3-yl)methanol prep2 Dissolve in ~0.6-0.7 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) prep1->prep2 prep3 Transfer to a clean, dry 5 mm NMR tube prep2->prep3 prep4 Add internal standard (e.g., TMS) if required prep3->prep4 setup1 Insert sample into the NMR probe prep4->setup1 setup2 Lock onto the deuterium signal of the solvent setup1->setup2 setup3 Tune and match the probe for ¹H or ¹³C setup2->setup3 setup4 Shim the magnetic field for optimal homogeneity setup3->setup4 acq1H ¹H NMR: Set spectral width, pulse sequence, and number of scans setup4->acq1H acq13C ¹³C NMR: Set spectral width, pulse sequence (with proton decoupling), and number of scans acq1H->acq13C proc1 Apply Fourier transform to the FID acq13C->proc1 proc2 Phase correct the spectrum proc1->proc2 proc3 Calibrate the chemical shift scale proc2->proc3 proc4 Integrate the signals (for ¹H NMR) proc3->proc4

Caption: A generalized workflow for NMR data acquisition and processing.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of solid (5-Morpholinopyridin-3-yl)methanol.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆, or Methanol-d₄) in a clean, dry NMR tube.[13] The choice of solvent is critical as it can influence chemical shifts.[14][15][16][17]

  • Ensure the sample is fully dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.

  • For precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added.[18]

2. NMR Spectrometer Setup:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium signal of the chosen solvent.

  • Tune and match the probe for the nucleus being observed (¹H or ¹³C).

  • Shim the magnetic field to achieve the best possible resolution and line shape.

3. Data Acquisition:

  • ¹H NMR:

    • Set the appropriate spectral width (e.g., -2 to 12 ppm).

    • Use a standard single-pulse experiment.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR:

    • Set a wider spectral width (e.g., 0 to 200 ppm).

    • Use a pulse sequence with proton decoupling (e.g., zgpg30) to simplify the spectrum to singlets for each carbon.

    • A larger number of scans will be required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

4. Data Processing:

  • Apply a Fourier transform to the raw free induction decay (FID) data.

  • Phase correct the resulting spectrum to ensure all peaks are in the positive absorption mode.

  • Calibrate the chemical shift axis using the residual solvent peak or the internal standard (TMS at 0.00 ppm).

  • For the ¹H spectrum, integrate the signals to determine the relative number of protons corresponding to each peak.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of (5-Morpholinopyridin-3-yl)methanol, grounded in the established principles of NMR spectroscopy and data from structurally related compounds. The provided spectral interpretations and the detailed experimental protocol offer a solid foundation for researchers involved in the synthesis and characterization of this and similar molecules. The successful acquisition and interpretation of NMR data are paramount for verifying molecular structure, assessing purity, and advancing drug discovery and development programs.

References

  • St. Thomas, I. Brühl, D. Heilmann, E. Kleinpeter. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.
  • BenchChem.
  • F. Coletta, A. Gambaro, & G. Rigatti. Substituent Effects on the 13 C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(8).
  • ResearchGate. Chemical shifts of 1 H (A) and 13 C (B) assigned to morpholine amine moiety...
  • ResearchGate. 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents.
  • Steffen Thomas, I. Brühl, E. Kleinpeter.
  • Testbook. The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136.
  • Salim Y. Hanna. Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. Spectroscopy Letters, 23(5).
  • ECHEMI. Multiplet shape in proton NMR of morpholines.
  • ChemicalBook. 2-(Hydroxymethyl)pyridine(586-98-1) 1H NMR spectrum.
  • ChemicalBook. Morpholine(110-91-8) 13C NMR spectrum.
  • BenchChem. Application Notes: 1H and 13C NMR Data for 8-(Morpholin-4-yl)-5-nitroquinoline.
  • The Royal Society of Chemistry. Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient.
  • ResearchGate. 1 H and13C NMR spectra ofN-substituted morpholines.
  • NP-MRD.
  • Supporting Information.
  • NSF PAR. Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes.
  • ResearchGate.
  • European Journal of Chemistry. Spectroscopic study of solvent effects on the electronic absorption spectra of morpholine and its complexes.
  • PMC.
  • Modgraph. 1H chemical shifts in NMR, part 18 1.
  • Sigma-Aldrich. NMR Solvents.
  • NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides.
  • Cambridge Isotope Laboratories, Inc.
  • Common NMR Solvents - Reference D
  • BK Instruments Inc.
  • ResearchGate. Spectroscopic estimation of morpholine available in test sample.
  • Journal of the Chemical Society, Perkin Transactions 1.
  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • BenchChem. Application Notes and Protocols: Spectroscopic Analysis of 8-(Morpholin-4-yl)-5-nitroquinoline.
  • PMC.
  • ResearchGate. 13 C NMR Data of Compounds 1−5 (Methanol-d 4 , T = 298 K, δ ppm).
  • ResearchGate. 1 H and 13 C NMR Spectroscopic Data for 4, 5, and 7 in Methanol-d 4 [δ...
  • Synthesis of 24-(Piperidin-1-yl, Morpholin-4-yl and 4-Methylpiperazin-1-yl)
  • NextSDS. (5-Morpholinopyridin-3-yl)
  • ChemicalBook. Methanol(67-56-1) 13C NMR spectrum.) 13C NMR spectrum.

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utilization of (5-Morpholinopyridin-3-yl)methanol

Executive Summary (5-Morpholinopyridin-3-yl)methanol (CAS: 888070-06-2) is a highly specialized heterocyclic building block utilized extensively in modern drug discovery[1]. Characterized by a pyridine core substituted w...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(5-Morpholinopyridin-3-yl)methanol (CAS: 888070-06-2) is a highly specialized heterocyclic building block utilized extensively in modern drug discovery[1]. Characterized by a pyridine core substituted with a morpholine ring and a hydroxymethyl group, this intermediate is highly valued for its dual functionality. It serves as a critical structural motif in the design of selective Class I Phosphatidylinositol 3-Kinase (PI3K) and mTOR inhibitors[2]. This whitepaper provides an in-depth analysis of its physicochemical properties, establishes a self-validating synthetic protocol, and deconstructs its pharmacophoric utility.

Molecular Architecture and Physicochemical Properties

The structural topology of (5-Morpholinopyridin-3-yl)methanol dictates its behavior in both synthetic environments and biological systems. The molecule features an electron-deficient pyridine ring counterbalanced by the electron-donating morpholine moiety[3].

Because the morpholine group is positioned at the C5 position and the hydroxymethyl group at the C3 position, they are meta to each other. This spatial arrangement means the hydroxymethyl group is relatively insulated from the direct resonance donation of the morpholine nitrogen. Consequently, the benzylic-like alcohol behaves predictably during downstream derivatization (e.g., oxidation or halogenation) without unexpected electronic interference.

Quantitative Data Summary

Table 1 summarizes the core physicochemical descriptors of the compound, essential for calculating reaction stoichiometries and predicting pharmacokinetic behavior.

PropertyValue / Descriptor
Chemical Name (5-Morpholinopyridin-3-yl)methanol
CAS Registry Number 888070-06-2[1]
Molecular Formula C₁₀H₁₄N₂O₂[3]
Molecular Weight 194.23 g/mol [3]
Exact Mass 194.1055 Da
Topological Polar Surface Area (TPSA) ~45.5 Ų (Calculated)
Hydrogen Bond Donors 1 (-OH)
Hydrogen Bond Acceptors 4 (Pyridine N, Morpholine N, Morpholine O, Hydroxyl O)

Synthetic Methodology and Protocol Validation

The synthesis of (5-Morpholinopyridin-3-yl)methanol requires strategic circumvention of the pyridine ring's inherent electronic properties. The most robust route begins with the commercially available methyl 5-bromonicotinate, proceeding through an amination and subsequent reduction[4].

SynthesisWorkflow SM Methyl 5-bromonicotinate Step1 Buchwald-Hartwig Amination SM->Step1 Int1 Methyl 5-morpholino- nicotinate Step1->Int1 Step2 LiAlH4 Reduction (Fieser Workup) Int1->Step2 Prod (5-Morpholinopyridin- 3-yl)methanol Step2->Prod

Fig 1: Step-by-step synthetic workflow for (5-Morpholinopyridin-3-yl)methanol.

Step 1: Buchwald-Hartwig Cross-Coupling
  • Objective: Conversion of methyl 5-bromonicotinate to methyl 5-morpholinonicotinate.

  • Causality & Logic: Attempting a direct Nucleophilic Aromatic Substitution (S N​ Ar) with morpholine at the 5-position of a pyridine ring typically fails. The pyridine nitrogen can only stabilize the negative charge of a Meisenheimer complex via resonance if the leaving group is at the 2- or 4-position. To bypass this electronic limitation, a Palladium-catalyzed Buchwald-Hartwig amination is employed, utilizing the oxidative addition of a Pd(0) catalyst into the C-Br bond.

  • Protocol:

    • Charge a flame-dried flask with methyl 5-bromonicotinate (1.0 eq), Pd₂(dba)₃ (0.02 eq), BINAP (0.04 eq), and Cs₂CO₃ (1.5 eq).

    • Purge the vessel with argon for 15 minutes.

    • Add anhydrous toluene and morpholine (1.2 eq) via syringe.

    • Heat the mixture to 90°C for 12 hours. The reaction's completion is validated by TLC (disappearance of the starting material).

    • Filter through Celite, concentrate, and purify via flash chromatography to yield methyl 5-morpholinonicotinate[4].

Step 2: Ester Reduction (Self-Validating Protocol)
  • Objective: Reduction of the ester intermediate to the target primary alcohol.

  • Causality & Logic: Lithium aluminum hydride (LiAlH₄) is selected over milder hydrides (like NaBH₄) to ensure rapid and complete reduction of the ester. The morpholine ring and the pyridine core are completely stable under these strongly reducing conditions.

  • Protocol:

    • Dissolve methyl 5-morpholinonicotinate (1.0 eq) in anhydrous THF at 0°C under argon.

    • Slowly add LiAlH₄ (1.2 eq) in portions. Maintain the temperature below 5°C to prevent solvent boil-off.

    • Stir at room temperature for 2 hours.

    • Self-Validating Fieser Workup: Cool to 0°C. For every n grams of LiAlH₄ used, sequentially add n mL of H₂O, n mL of 15% aqueous NaOH, and 3n mL of H₂O.

    • Validation Check: The system is self-validating. The transition of the reaction mixture from a hazardous gray suspension to a stark white, granular precipitate visually confirms the complete quenching of reactive hydrides and the successful sequestration of aluminum salts.

    • Filter the white precipitate, wash with THF, and concentrate the filtrate to afford pure (5-Morpholinopyridin-3-yl)methanol.

Analytical Characterization Standards

To ensure the integrity of the synthesized compound before integration into complex drug scaffolds, the following analytical benchmarks must be met:

  • LC-MS (ESI+): The mass spectrum must exhibit a dominant pseudomolecular ion peak [M+H]+ at m/z 195.1, confirming the molecular weight of 194.23 g/mol [3].

  • ¹H NMR (400 MHz, CDCl₃):

    • Pyridine Core: Two doublets at ~8.2 ppm and ~8.1 ppm (representing the highly deshielded protons adjacent to the pyridine nitrogen) and a triplet/multiplet at ~7.2 ppm (the proton situated between the morpholine and hydroxymethyl groups).

    • Hydroxymethyl Group: A singlet at ~4.7 ppm integrating to 2H (the -CH₂- group), and a broad singlet at ~2.5-3.0 ppm integrating to 1H (the -OH group, dependent on concentration and temperature).

    • Morpholine Ring: Two distinct multiplets at ~3.2 ppm (4H, -CH₂-N-CH₂-) and ~3.8 ppm (4H, -CH₂-O-CH₂-).

Application in Drug Development: Kinase Inhibitor Design

In medicinal chemistry, (5-Morpholinopyridin-3-yl)methanol is not an end-product but a highly sophisticated modular fragment. It has been prominently featured in the structure-based design of potent, selective inhibitors of Class I PI3Ks[2].

PharmacophoreLogic Core Compound: (5-Morpholinopyridin-3-yl)methanol Morph Morpholine Moiety Solubilizing Group / Hinge Binder Core->Morph Pyr Pyridine Ring Rigid Scaffold / Electron Deficient Core->Pyr OH Hydroxymethyl Group Derivatization Vector (Linker) Core->OH Kinase PI3K / Kinase Inhibitor Development Morph->Kinase Pyr->Kinase OH->Kinase

Fig 2: Structural deconstruction and pharmacophoric utility in kinase inhibitor design.

Pharmacophoric Rationale
  • The Morpholine Motif: Acts as a critical "hinge-binder" in the ATP-binding pocket of kinases. The oxygen atom of the morpholine ring frequently engages in a vital hydrogen bond with the backbone amide of the kinase hinge region (e.g., Val851 in PI3K γ )[2]. Furthermore, its aliphatic nature improves the overall aqueous solubility of the final drug candidate.

  • The Pyridine Scaffold: Provides a rigid, planar geometry that correctly orients the morpholine group into the hinge region while minimizing the entropic penalty of binding.

  • The Hydroxymethyl Vector: Serves as the primary site for synthetic elaboration. In drug development workflows, this alcohol is routinely oxidized to an aldehyde for reductive amination, or converted into a mesylate/halide to act as an electrophile, allowing chemists to attach complex triazine or pyrimidine cores to access the deep affinity pockets of the kinase[2].

References

  • NextSDS Chemical Substance Database Title: (5-Morpholinopyridin-3-yl)Methanol — Chemical Substance Information URL:[Link]

  • Journal of Medicinal Chemistry (ACS Publications) Title: Structure-Based Design of a Novel Series of Potent, Selective Inhibitors of the Class I Phosphatidylinositol 3-Kinases URL:[Link]

Sources

Foundational

solubility profile of (5-Morpholinopyridin-3-yl)methanol in DMSO and DMF

An in-depth technical guide on the solubility profile of (5-Morpholinopyridin-3-yl)methanol (CAS: 888070-06-2) requires a rigorous understanding of both the thermodynamic principles of solvation and the empirical methodo...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the solubility profile of (5-Morpholinopyridin-3-yl)methanol (CAS: 888070-06-2) requires a rigorous understanding of both the thermodynamic principles of solvation and the empirical methodologies used to validate them. As a Senior Application Scientist, I have structured this whitepaper to provide a comprehensive framework—moving from theoretical prediction to a self-validating experimental protocol—for determining the solubility of this compound in the polar aprotic solvents Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF).

Structural and Thermodynamic Determinants of Solvation

To accurately predict and measure solubility, we must first deconstruct the pharmacophore of (5-Morpholinopyridin-3-yl)methanol (Molecular Weight: 194.23 g/mol ). The molecule presents three distinct structural domains that dictate its solvation thermodynamics:

  • Hydroxymethyl Group (-CH₂OH): Acts as a strong hydrogen-bond donor (HBD) and acceptor (HBA).

  • Pyridine Ring: A polarizable aromatic system that provides dipole-dipole interactions and acts as an HBA via the basic nitrogen.

  • Morpholine Ring: A saturated heterocycle that introduces steric bulk while offering additional HBA sites (ether oxygen and amine nitrogen).

The Causality of Solvent Selection: DMSO and DMF are highly polar aprotic solvents widely used in early-stage drug discovery for high-throughput screening (HTS) stock solutions. The primary driver for the high solubility of (5-Morpholinopyridin-3-yl)methanol in these solvents is the interaction between the solute's primary alcohol and the solvents' highly polarized bonds (S=O in DMSO, C=O in DMF). Because DMSO and DMF lack hydrogen-bond donors, they do not self-associate as strongly as water or alcohols, leaving their HBA sites fully available to solvate the hydroxymethyl group of the solute.

This interaction is best quantified using Hansen Solubility Parameters (HSP) , which divide the total cohesive energy of a liquid into Dispersion ( δD​ ), Polar ( δP​ ), and Hydrogen-bonding ( δH​ ) forces ()[1]. A solute will dissolve in a solvent if their respective HSP coordinates are closely matched in three-dimensional space.

G cluster_solute Solute: (5-Morpholinopyridin-3-yl)methanol N1 Hydroxymethyl (-OH) H-Bond Donor D1 DMSO (S=O) Strong H-Bond Acceptor N1->D1 Strong H-Bonding D2 DMF (C=O) Strong H-Bond Acceptor N1->D2 Strong H-Bonding N2 Pyridine Ring Dipole & pi-pi N2->D1 Dipole-Dipole N2->D2 Dipole-Dipole N3 Morpholine Ring H-Bond Acceptor N3->D1 Weak Dipole N3->D2 Weak Dipole

Solvation interaction pathways between the solute and polar aprotic solvents (DMSO/DMF).

Quantitative Data & Predictive Profiling

Based on the physicochemical properties of DMSO ()[2] and DMF, we can establish a predictive solubility profile. DMSO possesses a notably high δP​ (16.4 MPa 1/2 ) and δH​ (10.2 MPa 1/2 ) ()[3], which perfectly complements the polar and hydrogen-bonding requirements of the morpholine and hydroxymethyl moieties.

Table 1: Physicochemical Properties of Solvents

PropertyDMSODMF
Boiling Point (°C) 189153
Dielectric Constant ( ϵ ) 46.736.7
Hansen δD​ (Dispersion) 18.4 MPa 1/2 17.4 MPa 1/2
Hansen δP​ (Polar) 16.4 MPa 1/2 13.7 MPa 1/2
Hansen δH​ (H-Bonding) 10.2 MPa 1/2 11.3 MPa 1/2

Table 2: Predicted Solubility Profile of (5-Morpholinopyridin-3-yl)methanol

SolventPredicted Solubility LimitPrimary Solvation Driver
DMSO > 100 mg/mL (> 500 mM)Strong H-bond acceptance (S=O) interacting with the primary alcohol.
DMF > 100 mg/mL (> 500 mM)Strong H-bond acceptance (C=O) interacting with the primary alcohol.

Note: While kinetic solubility (rapid dissolution) is expected to be near-instantaneous at 10-50 mM concentrations, thermodynamic solubility limits must be empirically validated.

Experimental Methodology: The Self-Validating Shake-Flask Protocol

To transition from theoretical prediction to empirical certainty, the Thermodynamic Shake-Flask Method is the gold standard ()[4]. Unlike kinetic solubility assays which rely on solvent-shifting and often capture metastable supersaturated states, the shake-flask method measures the true thermodynamic equilibrium between the solid lattice and the solvated state ()[5].

Causality Behind Experimental Choices:

  • Centrifugation over Filtration: We mandate high-speed centrifugation rather than filtration. Polar heterocycles like pyridine and morpholine can non-specifically adsorb to standard PVDF or PTFE filter membranes, artificially depressing the measured solubility.

  • Self-Validating Temporal Loop: The protocol requires sampling at both 24 hours and 48 hours. If the concentration of the solute in the supernatant at 48 hours is within 5% of the 24-hour mark, thermodynamic equilibrium is validated ()[6]. If it is lower, the 24-hour reading was likely a supersaturated kinetic artifact.

Step-by-Step Methodology
  • Solid Dispensing: Weigh an excess amount of (5-Morpholinopyridin-3-yl)methanol (e.g., 50 mg) into triplicate 2.0 mL glass HPLC vials.

  • Solvent Addition: Add 250 µL of anhydrous DMSO or DMF to each vial to create a heavily supersaturated suspension.

  • Isothermal Equilibration: Seal the vials and place them in a thermomixer set to 25°C (standard HTS stock temperature) with continuous agitation at 800 RPM.

  • Phase Separation: After 24 hours, remove a 50 µL aliquot and centrifuge at 15,000 x g for 15 minutes at 25°C to pellet the undissolved solid. Repeat this extraction at 48 hours.

  • Supernatant Dilution: Carefully aspirate the clear supernatant. Dilute it serially (e.g., 1:100 or 1:1000) in a compatible mobile phase (e.g., Water/Acetonitrile) to ensure the concentration falls within the linear dynamic range of the detector.

  • Quantification: Analyze the diluted samples via HPLC-UV/Vis against a freshly prepared standard calibration curve.

Protocol S1 1. Solid Dispensing Add excess solute to vial S2 2. Solvent Addition Add DMSO or DMF S1->S2 S3 3. Isothermal Equilibration Shake at 25°C for 24h & 48h S2->S3 S4 4. Phase Separation Centrifuge to isolate supernatant S3->S4 S5 5. Self-Validation Compare 24h vs 48h concentration S4->S5 S5->S3 If [24h] != [48h], extend time S6 6. Quantification HPLC-UV/Vis Analysis S5->S6

Self-validating shake-flask workflow for determining thermodynamic equilibrium solubility.

Data Interpretation and Downstream Application

Once the thermodynamic solubility limit in DMSO and DMF is established, this data governs downstream assay design. Because (5-Morpholinopyridin-3-yl)methanol is highly soluble in these aprotic solvents, the primary risk in drug development workflows is the "solvent crash" phenomenon.

When a highly concentrated DMSO/DMF stock (e.g., 50 mM) is rapidly diluted into an aqueous biological buffer (e.g., PBS at pH 7.4), the solvent cavity collapses. If the final concentration exceeds the compound's aqueous thermodynamic solubility, it will precipitate, leading to false negatives in biological assays. Therefore, the empirical DMSO/DMF solubility data must be paired with aqueous kinetic solubility profiles to define the maximum allowable stock concentration that ensures complete dissolution upon aqueous dilution.

References

  • Title: Dimethyl Sulfoxide (DMSO) Source: Univar Solutions URL: [Link]

  • Title: Designer Solvent Blends Source: Hansen Solubility Parameters URL: [Link]

  • Title: Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids Source: Accu Dyne Test URL: [Link]

  • Title: Shake Flask Solubility Services Source: BioAssay Systems URL: [Link]

  • Title: Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan Source: PubMed Central (NIH) URL: [Link]

Sources

Exploratory

An In-depth Technical Guide on the Crystallographic Analysis of (5-Morpholinopyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract (5-Morpholinopyridin-3-yl)methanol, a heterocyclic compound incorporating morpholine and pyridine...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

(5-Morpholinopyridin-3-yl)methanol, a heterocyclic compound incorporating morpholine and pyridine scaffolds, represents a molecule of significant interest within contemporary drug discovery programs. The morpholine moiety is a privileged structure in medicinal chemistry, often conferring favorable pharmacokinetic properties, while the substituted pyridine core is a versatile platform for therapeutic intervention. Understanding the three-dimensional atomic arrangement of this compound through single-crystal X-ray diffraction is paramount for elucidating its structure-activity relationships (SAR), guiding lead optimization, and ensuring robust intellectual property. This guide provides a comprehensive, field-proven framework for the crystallographic analysis of (5-Morpholinopyridin-3-yl)methanol, from crystal growth to structural refinement and interpretation. While a definitive public crystal structure for this specific molecule is not yet available, this document outlines the authoritative methodologies and causal reasoning behind the experimental choices required to achieve this outcome.

Introduction: The Rationale for Structural Elucidation

The precise knowledge of a molecule's three-dimensional structure is fundamental to modern drug development. For (5-Morpholinopyridin-3-yl)methanol (CAS Number: 888070-06-2, Molecular Formula: C₁₀H₁₄N₂O₂)[1][2][3], single-crystal X-ray diffraction analysis provides incontrovertible proof of its chemical constitution, stereochemistry, and the subtle nuances of its conformational preferences. This information is critical for:

  • Target Interaction Modeling: A high-resolution crystal structure provides the foundational data for computational docking studies, enabling researchers to visualize and predict how the molecule interacts with its biological target.

  • Structure-Based Drug Design: Understanding the spatial arrangement of the morpholine, pyridine, and methanol functionalities allows for the rational design of analogues with improved potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.

  • Polymorph Screening: The solid-state packing and intermolecular interactions revealed by crystallography are essential for identifying and characterizing different polymorphic forms, which can have profound implications for a drug's stability, solubility, and bioavailability[4][5][6].

  • Intellectual Property: A determined crystal structure constitutes a unique and defensible piece of intellectual property, strengthening patent claims.

Experimental Workflow: From Powder to Refined Structure

The successful crystallographic analysis of (5-Morpholinopyridin-3-yl)methanol hinges on a meticulously executed experimental workflow. Each stage is designed to yield high-quality data, ensuring a reliable and accurate final structure.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xray X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Synthesis of (5-Morpholinopyridin-3-yl)methanol purification High-Purity Recrystallization synthesis->purification Crude Product screening Solvent Screening purification->screening optimization Optimization of Conditions screening->optimization Promising Solvents mounting Crystal Mounting optimization->mounting data_collection Data Collection (Diffractometer) mounting->data_collection solution Structure Solution (e.g., Direct Methods) data_collection->solution refinement Structure Refinement solution->refinement validation Validation & Analysis refinement->validation

Figure 1: A comprehensive workflow for the crystallographic analysis of (5-Morpholinopyridin-3-yl)methanol.

Synthesis and Purification

The prerequisite for successful crystallization is a highly pure, crystalline solid. The synthesis of (5-Morpholinopyridin-3-yl)methanol, likely through a multi-step process involving the functionalization of a pyridine ring, must be followed by a rigorous purification protocol.

Protocol 1: Purification by Recrystallization

  • Solvent Selection: The choice of solvent is critical. A suitable solvent will dissolve the compound when hot but lead to its precipitation as well-formed crystals upon cooling. For a molecule with the polarity of (5-Morpholinopyridin-3-yl)methanol, a range of solvents from moderately polar (e.g., ethyl acetate, isopropanol) to more polar (e.g., methanol, ethanol) should be screened.

  • Dissolution: Dissolve the crude compound in the minimum amount of the chosen boiling solvent to create a saturated solution.

  • Hot Filtration: If any insoluble impurities are present, perform a hot filtration to remove them.

  • Slow Cooling: Allow the solution to cool slowly and undisturbed to room temperature. This promotes the growth of larger, higher-quality crystals. Further cooling in a refrigerator or freezer can increase the yield.

  • Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Single Crystal Growth

The growth of a single crystal suitable for X-ray diffraction (typically 0.1-0.3 mm in each dimension) is often the most challenging step.

Protocol 2: Crystal Growth by Slow Evaporation

  • Solvent System Selection: Prepare a dilute solution of the purified compound in a suitable solvent or solvent mixture. The ideal solvent will have a moderate evaporation rate.

  • Environment: Place the solution in a small, clean vial. Cover the vial with a cap that has been pierced with one or two small holes to allow for slow evaporation.

  • Incubation: Store the vial in a vibration-free environment at a constant temperature.

  • Monitoring: Monitor the vial periodically for the formation of single crystals.

X-ray Data Collection

Once a suitable single crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.

Table 1: Typical X-ray Data Collection Parameters

ParameterTypical Value/SettingRationale
Diffractometer Bruker APEX II, Rigaku Oxford Diffraction SuperNovaModern CCD or CMOS detector-based systems for efficient and accurate data collection.
X-ray Source Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å)Mo radiation is generally preferred for small organic molecules due to less absorption.
Temperature 100(2) KCryo-cooling reduces atomic thermal motion, leading to higher resolution data and sharper diffraction spots.
Data Collection Strategy ω and φ scansA combination of scans ensures complete coverage of the reciprocal space.
Software APEX3 (Bruker), CrysAlisPro (Rigaku)Integrated software suites for instrument control, data collection, and initial data processing.
Structure Solution and Refinement

The collected diffraction data is a set of intensities and positions of reflections. This data is then used to solve and refine the crystal structure.

structure_solution_refinement data_processing Data Processing (Integration, Scaling, Absorption Correction) space_group Space Group Determination data_processing->space_group structure_solution Structure Solution (e.g., SHELXT, Olex2) space_group->structure_solution refinement Refinement (e.g., SHELXL, Olex2) structure_solution->refinement validation Structure Validation (e.g., checkCIF) refinement->validation cif_file Final Crystallographic Information File (CIF) validation->cif_file

Figure 2: The computational workflow for solving and refining the crystal structure.

  • Data Reduction and Space Group Determination: The raw diffraction images are processed to yield a list of reflection intensities. The symmetry of the diffraction pattern allows for the determination of the crystal's space group.

  • Structure Solution: An initial model of the molecule is generated from the diffraction data. For small molecules like (5-Morpholinopyridin-3-yl)methanol, direct methods or charge flipping algorithms are highly effective.

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization procedure. This process optimizes the atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors.

  • Validation: The final refined structure is rigorously validated using software tools like checkCIF to ensure its chemical and crystallographic sensibility.

Anticipated Structural Features of (5-Morpholinopyridin-3-yl)methanol

Based on the known chemical structure, we can anticipate several key features in the crystal structure:

  • Conformation of the Morpholine Ring: The morpholine ring is expected to adopt a stable chair conformation[7].

  • Hydrogen Bonding: The hydroxyl group of the methanol substituent is a strong hydrogen bond donor. The nitrogen atom of the pyridine ring and the oxygen atom of the morpholine ring are potential hydrogen bond acceptors. It is highly probable that the crystal packing will be dominated by intermolecular O-H···N or O-H···O hydrogen bonds, which will link the molecules into chains, dimers, or more complex three-dimensional networks.

  • Molecular Packing: The overall packing of the molecules in the crystal lattice will be a balance of hydrogen bonding, van der Waals forces, and potentially π-π stacking interactions between the pyridine rings of adjacent molecules.

Table 2: Expected Crystallographic Data Summary (Hypothetical)

ParameterExpected Value/RangeSignificance
Crystal System Monoclinic or OrthorhombicThese are common crystal systems for organic molecules of this size and symmetry.
Space Group e.g., P2₁/c, P-1, PbcaThe space group describes the symmetry elements present in the crystal lattice.
Z (Molecules/Unit Cell) 2, 4, or 8Indicates the number of molecules in the asymmetric unit.
R-factor (R1) < 0.05A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit.

Conclusion and Future Directions

The crystallographic analysis of (5-Morpholinopyridin-3-yl)methanol is a critical step in its development as a potential therapeutic agent. The methodologies outlined in this guide provide a robust framework for obtaining a high-resolution crystal structure. The resulting structural information will be invaluable for understanding its chemical properties, guiding further synthetic efforts, and ultimately, for designing more effective medicines. The deposition of the final structure in a public database such as the Cambridge Structural Database (CSD) is strongly encouraged to benefit the wider scientific community[8][9][10][11].

References

  • (5-Morpholinopyridin-3-yl)Methanol — Chemical Substance Information - NextSDS. (n.d.). Retrieved March 24, 2026, from [Link]

  • (2-MORPHOLINOPYRIMIDIN-5-YL)METHANOL — Chemical Substance Information. (n.d.). Retrieved March 24, 2026, from [Link]

  • Cambridge Structural Database - Re3data.org. (2026, February 3). Retrieved March 24, 2026, from [Link]

  • Cambridge Structural Database - Information Systems & Technology - MIT. (n.d.). Retrieved March 24, 2026, from [Link]

  • CSD - Cambridge Structural Database - Maastricht University Library. (n.d.). Retrieved March 24, 2026, from [Link]

  • CCDC: Structural Chemistry Data, Software, and Insights. (n.d.). Retrieved March 24, 2026, from [Link]

  • Crystal structure of 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one. (n.d.). Retrieved March 24, 2026, from [Link]

  • X-ray Powder Diffraction in Drug Polymorph Analysis - Creative Biostructure. (2025, April 13). Retrieved March 24, 2026, from [Link]

  • Solving Difficult Polymorph Mixture Problems Using Synchrotron X-Ray Diffraction. (2020, April 30). Retrieved March 24, 2026, from [Link]

  • X-Ray Powder Diffraction Patterns of Polymorphic Forms of Various Drug... - ResearchGate. (n.d.). Retrieved March 24, 2026, from [Link]

  • (5-Methylpyridin-3-yl)methanol | C7H9NO | CID 11962777 - PubChem. (n.d.). Retrieved March 24, 2026, from [Link]

  • The structure of methanol at 5.09 GPa: the fortuitous formation of a new high-pressure phase. (n.d.). Retrieved March 24, 2026, from [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences. (n.d.). Retrieved March 24, 2026, from [Link]

  • Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC. (n.d.). Retrieved March 24, 2026, from [Link]

  • There are 1238 entries in the selection - Crystallography Open Database: Search results. (n.d.). Retrieved March 24, 2026, from [Link]

  • A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one, A key Intermediate of Apixaban-An anticoagulant Drug - World Journal of Pharmaceutical Sciences. (2015, August 21). Retrieved March 24, 2026, from [Link]

  • Crystal Structure of Methanol dehydrogenase from Methylophaga aminisulfidivorans - Pfam. (n.d.). Retrieved March 24, 2026, from [Link]

  • Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. (n.d.). Retrieved March 24, 2026, from [Link]

  • compound npa009170 - Natural Products Atlas. (n.d.). Retrieved March 24, 2026, from [Link]

  • X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol - MDPI. (2016, August 5). Retrieved March 24, 2026, from [Link]

  • (5-methylpyridin-3-yl)methanol (C7H9NO) - PubChemLite. (n.d.). Retrieved March 24, 2026, from [Link]

  • (PDF) Crystal structure of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol - ResearchGate. (n.d.). Retrieved March 24, 2026, from [Link]

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Foundational

Safety Data Sheet and In Vitro Toxicity Profile for (5-Morpholinopyridin-3-yl)methanol: A Technical Guide

Executive Summary (5-Morpholinopyridin-3-yl)methanol (CAS: 888070-06-2)[1] is a highly specialized nitrogenous heterocyclic building block frequently utilized in early-stage drug discovery and medicinal chemistry. Struct...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(5-Morpholinopyridin-3-yl)methanol (CAS: 888070-06-2)[1] is a highly specialized nitrogenous heterocyclic building block frequently utilized in early-stage drug discovery and medicinal chemistry. Structurally, it combines a pyridine scaffold with a morpholine ring and a hydroxymethyl group. This unique combination of basic nitrogen centers and hydrogen-bonding motifs makes it an excellent pharmacophore for kinase inhibition and central nervous system (CNS) targeting. However, these same structural features necessitate rigorous safety profiling, as nitrogenous heterocycles can exhibit off-target liabilities, including cytochrome P450 (CYP) mediated bioactivation and hERG channel blockade.

This whitepaper provides a comprehensive Safety Data Sheet (SDS) synthesis and a detailed, self-validating in vitro toxicity profiling strategy for (5-Morpholinopyridin-3-yl)methanol, grounded in regulatory guidelines (OECD, ICH).

Safety Data Sheet (SDS) Core Parameters

While specific empirical hazard data for this exact intermediate is proprietary to individual synthesis labs, structural alerts from closely related morpholine-pyridine derivatives allow us to construct a highly predictive safety profile[2].

Physicochemical Properties
  • Molecular Formula: C10H14N2O2

  • Molecular Weight: 194.23 g/mol

  • Physical State: Solid (typically a crystalline powder)

  • Solubility: Soluble in DMSO, Methanol, and moderately soluble in aqueous buffers (pH-dependent due to the basic morpholine nitrogen, pKa ~8.3).

GHS Hazard Classifications (Predictive)

Based on the structural analogs (e.g., (5,5-dimethylmorpholin-3-yl)methanol), the following GHS classifications apply[2]:

  • Acute Tox. 4: Harmful if swallowed, in contact with skin, or if inhaled (H302 + H312 + H332).

  • Skin Irrit. 2: Causes skin irritation (H315).

  • Eye Irrit. 2A: Causes serious eye irritation (H319).

  • STOT SE 3: May cause respiratory irritation or drowsiness/dizziness (H335/H336).

Handling and Storage
  • PPE: Nitrile gloves, safety goggles, and a localized exhaust ventilation (fume hood) are mandatory. The morpholine moiety can be a dermal sensitizer.

  • Storage: Store at 2-8°C in a dry, well-ventilated area. Keep away from strong oxidizing agents, as the benzylic-like alcohol and morpholine nitrogen are susceptible to oxidation.

Rationale for In Vitro Toxicity Profiling

As a Senior Application Scientist, I approach toxicity not as a checklist, but as a mechanistic puzzle. The structural motifs of (5-Morpholinopyridin-3-yl)methanol dictate our assay selection:

  • The Pyridine/Morpholine Motif: Basic amines are notorious for interacting with the aromatic residues (Tyr652, Phe656) in the inner cavity of the hERG potassium channel. Thus, cardiotoxicity screening is non-negotiable.

  • The Hydroxymethyl Group: Can be oxidized to an aldehyde, potentially forming reactive Schiff bases with cellular proteins, necessitating robust cytotoxicity and genotoxicity assays.

Workflow for the in vitro safety and toxicity profiling of (5-Morpholinopyridin-3-yl)methanol.

Experimental Protocols: Self-Validating Systems

Cytotoxicity Profiling (CellTiter-Glo Assay)

Causality: We select the Promega CellTiter-Glo® assay[3] over traditional MTT assays. Pyridine derivatives can sometimes undergo redox cycling, which artificially reduces MTT dye, causing false-positive viability signals. CellTiter-Glo measures intracellular ATP, a direct and unconfounded marker of metabolic activity.

Self-Validation: The protocol includes a positive control (Doxorubicin) to ensure cell responsiveness and a media-only blank to establish background luminescence, allowing for the calculation of the Z'-factor to validate assay robustness.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 (human hepatocellular carcinoma) cells at 10,000 cells/well in a 96-well opaque white plate. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Dosing: Treat cells with (5-Morpholinopyridin-3-yl)methanol in a 10-point dose-response curve (0.1 µM to 100 µM, 0.5% final DMSO). Include Doxorubicin (10 µM) as a positive control for cell death.

  • Incubation: Incubate for 48 hours.

  • Lysis & Detection: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent per well.

  • Mixing: Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Readout: Measure luminescence using a microplate reader. Calculate IC50 using non-linear regression.

Mechanism of ATP-dependent luminescence for evaluating in vitro cytotoxicity.

Genotoxicity: Bacterial Reverse Mutation (Ames Test)

Causality: The morpholine ring can undergo N-dealkylation or oxidative ring-opening by hepatic enzymes, potentially forming reactive mutagens. Therefore, testing in accordance with OECD Guideline 471[4] must include an exogenous metabolic activation system (rat liver S9 fraction).

Self-Validation: Strain-specific positive controls (e.g., 2-aminoanthracene for S9-activated conditions) are mandatory to prove that the S9 fraction is metabolically competent.

Step-by-Step Methodology:

  • Strain Preparation: Culture histidine-dependent Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and tryptophan-dependent E. coli (WP2 uvrA) overnight.

  • Pre-Incubation: Mix 0.1 mL of bacterial culture, 0.1 mL of test compound (up to 5000 µ g/plate ), and 0.5 mL of either S9 mix (metabolic activation) or phosphate buffer (no activation).

  • Incubation: Incubate the mixture at 37°C for 20 minutes.

  • Plating: Add 2.0 mL of molten top agar (containing trace histidine/tryptophan) to the mixture and pour onto minimal glucose agar plates.

  • Scoring: Incubate plates for 48-72 hours at 37°C. Count the number of revertant colonies. A compound is considered mutagenic if it induces a dose-dependent increase in revertant colonies (≥2-fold over vehicle control).

Cardiotoxicity: hERG Patch-Clamp Assay

Causality: To comply with ICH S7B guidelines[5], we must evaluate the potential for delayed ventricular repolarization (QT interval prolongation). The basic nitrogen of the morpholine ring is a classic pharmacophore for blocking the human Ether-à-go-go-Related Gene (hERG) potassium channel.

Self-Validation: The assay utilizes E-4031, a highly selective hERG blocker, as a positive control to validate the sensitivity of the patch-clamp setup.

Step-by-Step Methodology:

  • Cell Preparation: Utilize CHO (Chinese Hamster Ovary) cells stably transfected with the hERG gene.

  • Electrophysiology Setup: Employ whole-cell automated patch-clamp electrophysiology. Clamp the holding potential at -80 mV.

  • Voltage Protocol: Apply a depolarizing pulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the hERG tail current.

  • Perfusion: Perfuse the cells with extracellular solution containing ascending concentrations of (5-Morpholinopyridin-3-yl)methanol (1, 10, 30, 100 µM).

  • Analysis: Measure the peak amplitude of the tail current. Calculate the IC50 value for hERG inhibition.

Data Presentation: Representative Toxicity Profile

The following table summarizes the anticipated in vitro toxicity profile for a compound of this structural class, providing a benchmark for safety assessment.

AssayTarget / Cell LineReadoutRepresentative ResultRegulatory Guideline
Cytotoxicity HepG2 (Hepatocytes)IC50 (µM)> 100 µM (Low Toxicity)ISO 10993-5 / Promega[3]
Genotoxicity S. typhimurium (TA98, TA100)Revertant ColoniesNegative (with/without S9)OECD 471[4]
Genotoxicity E. coli (WP2 uvrA)Revertant ColoniesNegative (with/without S9)OECD 471[4]
Cardiotoxicity CHO-hERG CellsIC50 (µM)~ 45 µM (Moderate Blockade)ICH S7B[5]

Interpretation: The compound is expected to show low basal cytotoxicity and no mutagenic liability. However, due to the basic nitrogen, moderate hERG blockade (~45 µM) is a potential liability that must be monitored during lead optimization to ensure an adequate therapeutic window.

References

  • NextSDS Database. "(5-Morpholinopyridin-3-yl)Methanol — Chemical Substance Information." NextSDS. Available at:[Link]

  • Tox Lab. "Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) 209." Tox Lab. Available at:[Link]

  • European Medicines Agency (EMA). "ICH guideline E14/S7B on clinical and nonclinical evaluation of QT/QTc interval prolongation." EMA. Available at:[Link]

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Protocols & Analytical Methods

Method

step-by-step synthesis protocol for (5-Morpholinopyridin-3-yl)methanol

An In-depth Technical Guide to the Synthesis of (5-Morpholinopyridin-3-yl)methanol For Researchers, Scientists, and Drug Development Professionals. Introduction The pyridine scaffold is a cornerstone in medicinal chemist...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis of (5-Morpholinopyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals.

Introduction

The pyridine scaffold is a cornerstone in medicinal chemistry, present in a multitude of biologically active compounds and top-selling pharmaceuticals.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design. When functionalized with a morpholine moiety, the resulting molecule often exhibits enhanced aqueous solubility and favorable pharmacokinetic properties. (5-Morpholinopyridin-3-yl)methanol is a valuable building block, combining these two key pharmacophores with a reactive hydroxymethyl group suitable for further chemical elaboration. This guide provides a comprehensive, step-by-step protocol for the synthesis of this versatile compound, grounded in established chemical principles and supported by authoritative literature.

Overall Synthetic Strategy

The synthesis of (5-Morpholinopyridin-3-yl)methanol is most effectively achieved through a two-step sequence. This approach begins with a palladium-catalyzed Buchwald-Hartwig amination to construct the core morpholinopyridine structure, followed by a selective reduction of a carbonyl group to yield the target primary alcohol. This strategy offers high efficiency and functional group tolerance.

Synthetic_Workflow Start 5-Bromonicotinaldehyde Intermediate 5-Morpholinonicotinaldehyde Start->Intermediate Step 1: Buchwald-Hartwig Amination Final (5-Morpholinopyridin-3-yl)methanol Intermediate->Final Step 2: Aldehyde Reduction Step1_Diagram cluster_reactants Reactants cluster_reagents Reagents & Conditions A 5-Bromonicotinaldehyde Process B Morpholine Catalyst Pd₂(dba)₃ (Palladium Catalyst) Catalyst->Process Ligand RuPhos (Phosphine Ligand) Ligand->Process Base NaOtBu (Base) Base->Process Solvent Toluene (Anhydrous) Solvent->Process Atmosphere Inert Atmosphere (N₂ or Ar) Atmosphere->Process Temperature 100 °C Temperature->Process Product 5-Morpholinonicotinaldehyde Process->Product Buchwald-Hartwig Coupling

Caption: Reaction scheme for Step 1.

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromonicotinaldehyde (1.0 eq), sodium tert-butoxide (NaOtBu, 1.4 eq), and the phosphine ligand (e.g., RuPhos, 0.02 eq).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon). This process should be repeated three times to ensure the removal of oxygen, which can deactivate the palladium catalyst.

  • Reagent Addition: Through the septum, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 eq), followed by anhydrous toluene (approx. 0.1 M concentration relative to the limiting reagent) via syringe.

  • Amine Addition: Add morpholine (1.2 eq) to the mixture via syringe.

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 12-18 hours. The reaction progress should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. The resulting crude product, 5-morpholinonicotinaldehyde, should be purified by flash column chromatography on silica gel.

Part 2: Synthesis of (5-Morpholinopyridin-3-yl)methanol (Final Product)

The final step is the selective reduction of the aldehyde functional group of the intermediate to a primary alcohol. Sodium borohydride (NaBH₄) is an ideal reagent for this transformation due to its mild nature, which ensures that the pyridine ring and morpholine moiety remain intact. [2]

Reaction Principle

The reduction of an aldehyde with sodium borohydride involves the transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. This forms an alkoxide intermediate, which is subsequently protonated during the aqueous work-up to yield the final alcohol product. [3]

Experimental Protocol: Aldehyde Reduction

Step2_Diagram cluster_reactants Reactant cluster_reagents Reagents & Conditions A 5-Morpholinonicotinaldehyde Process Reagent Sodium Borohydride (NaBH₄) Reagent->Process Solvent Methanol Solvent->Process Temperature 0 °C to Room Temp. Temperature->Process Product (5-Morpholinopyridin-3-yl)methanol Process->Product Hydride Reduction

Caption: Reaction scheme for Step 2.

  • Dissolution: Dissolve the purified 5-morpholinonicotinaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Reduction: Cool the solution in an ice bath to 0 °C. Slowly add sodium borohydride (NaBH₄, 1.5 eq) portion-wise to the stirred solution. The addition should be controlled to manage any effervescence.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours, monitoring for the disappearance of the aldehyde starting material by TLC.

  • Quenching: Once the reaction is complete, cool the flask again in an ice bath and slowly quench the excess NaBH₄ by the dropwise addition of water.

  • Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.

  • Extraction: Extract the resulting aqueous residue multiple times with an organic solvent such as ethyl acetate or dichloromethane.

  • Work-up: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter and concentrate the organic layer to yield the crude product. The final product, (5-Morpholinopyridin-3-yl)methanol, can be purified by recrystallization or flash column chromatography to obtain a high-purity solid.

Quantitative Data Summary

Step Reagent MW ( g/mol ) Equivalents Catalyst/Ligand Loading Typical Yield
1 5-Bromonicotinaldehyde186.001.0--
Morpholine87.121.2--
NaOtBu96.101.4--
Pd₂(dba)₃915.72-1 mol%70-90%
RuPhos469.61-2 mol%
2 5-Morpholinonicotinaldehyde192.211.0--
Sodium Borohydride37.831.5-85-98%

Characterization

The identity and purity of the intermediate and final product should be confirmed using a suite of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and proton/carbon environments.

  • Mass Spectrometry (MS): To verify the molecular weight of the synthesized compounds.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the disappearance of the aldehyde C=O stretch (~1700 cm⁻¹) and the appearance of the alcohol O-H stretch (~3300 cm⁻¹) in the final product.

References

  • BenchChem. (2025).
  • Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 10, 2413–2440.
  • Kaur, N., & Kishore, D. (2016). Route to Highly Substituted Pyridines. The Journal of Organic Chemistry, 81(21), 10376–10382.
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • BenchChem. (2025). An In-depth Technical Guide on (5-Phenylpyridin-3-yl)methanol.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
  • BenchChem. (2025). (5-Phenylpyridin-3-yl)methanol: A Versatile Scaffold in Modern Medicinal Chemistry.
  • G. Li, et al. (2021). Light-driven MPV-type reduction of aryl ketones/aldehydes to alcohols with isopropanol under mild conditions. Green Chemistry, 23, 8436-8441.

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Application

Synthesis of (5-Morpholinopyridin-3-yl)methanol: A Practical Guide Using Buchwald-Hartwig Amination

Introduction: The Significance of Substituted Pyridines and the Power of C-N Cross-Coupling In the landscape of modern medicinal chemistry and drug development, the pyridine scaffold remains a cornerstone of molecular de...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Substituted Pyridines and the Power of C-N Cross-Coupling

In the landscape of modern medicinal chemistry and drug development, the pyridine scaffold remains a cornerstone of molecular design. Its presence in a multitude of biologically active compounds underscores its importance as a privileged structure. Specifically, 3,5-disubstituted pyridines serve as crucial intermediates in the synthesis of novel therapeutics. The target molecule of this guide, (5-Morpholinopyridin-3-yl)methanol, embodies this principle, integrating a key pharmacophore, the morpholine moiety, with a versatile hydroxymethyl-substituted pyridine core.

The construction of the pivotal C-N bond in such molecules has been revolutionized by the advent of palladium-catalyzed cross-coupling reactions. Among these, the Buchwald-Hartwig amination stands out as a robust and versatile method for forging bonds between aryl halides and amines.[1][2] This reaction has supplanted harsher, more traditional methods, offering a milder and more functional-group-tolerant approach to arylamine synthesis.[3]

This technical guide provides a comprehensive and in-depth protocol for the synthesis of (5-Morpholinopyridin-3-yl)methanol, leveraging the power of the Buchwald-Hartwig amination. We will delve into the practical aspects of the synthesis, from the preparation of the starting material to the final purification of the product. The causality behind experimental choices will be elucidated, ensuring a thorough understanding of the underlying chemical principles.

Synthetic Strategy: A Two-Step Approach

The synthesis of (5-Morpholinopyridin-3-yl)methanol is most effectively approached in two key stages:

  • Preparation of the Aryl Halide Precursor: Synthesis of (5-bromopyridin-3-yl)methanol.

  • Buchwald-Hartwig C-N Cross-Coupling: The palladium-catalyzed amination of (5-bromopyridin-3-yl)methanol with morpholine.

This strategy allows for the efficient construction of the target molecule from readily available starting materials.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Buchwald-Hartwig Amination 5-Bromo-3-pyridinecarboxaldehyde 5-Bromo-3-pyridinecarboxaldehyde Reduction Reduction 5-Bromo-3-pyridinecarboxaldehyde->Reduction NaBH4, MeOH (5-bromopyridin-3-yl)methanol (5-bromopyridin-3-yl)methanol Reduction->(5-bromopyridin-3-yl)methanol Coupling Coupling (5-bromopyridin-3-yl)methanol->Coupling Morpholine, Pd Catalyst, Ligand, Base (5-bromopyridin-3-yl)methanol->Coupling Key Intermediate (5-Morpholinopyridin-3-yl)methanol (5-Morpholinopyridin-3-yl)methanol Coupling->(5-Morpholinopyridin-3-yl)methanol

Figure 1: Overall synthetic workflow.

Part 1: Synthesis of the Precursor, (5-bromopyridin-3-yl)methanol

A reliable supply of the aryl bromide precursor is paramount for the success of the subsequent cross-coupling reaction. (5-bromopyridin-3-yl)methanol can be conveniently prepared by the reduction of the corresponding aldehyde.

Experimental Protocol: Reduction of 5-Bromo-3-pyridinecarboxaldehyde

Materials:

  • 5-Bromo-3-pyridinecarboxaldehyde

  • Methanol (MeOH), anhydrous

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add 5-bromo-3-pyridinecarboxaldehyde (1.0 eq).

  • Add anhydrous methanol to form a suspension (approximately 10 mL of MeOH per gram of aldehyde).

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add sodium borohydride (1.1 eq) portion-wise, ensuring the internal temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of deionized water.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield (5-bromopyridin-3-yl)methanol as a colorless oil, which may solidify upon standing.

This protocol is adapted from a known procedure for the synthesis of (5-Bromo-3-pyridinemethanol).[4]

Part 2: Buchwald-Hartwig Amination for the Synthesis of (5-Morpholinopyridin-3-yl)methanol

With the precursor in hand, the crucial C-N bond formation is achieved via the Buchwald-Hartwig amination. The choice of catalyst, ligand, and base is critical, especially when dealing with pyridine substrates which are known to potentially inhibit the palladium catalyst.[5] The use of sterically hindered and electron-rich biarylphosphine ligands is essential to promote the desired catalytic cycle and prevent catalyst deactivation.[5]

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) redox couple.[2][3]

G Pd0 Pd(0)L2 OxAdd Ar-Pd(II)(Br)L2 Pd0->OxAdd Oxidative Addition (+ Ar-Br) AmineComplex [Ar-Pd(II)(Amine)L2]Br OxAdd->AmineComplex Amine Coordination (+ Amine) AmidoComplex Ar-Pd(II)(Amido)L2 AmineComplex->AmidoComplex Deprotonation (- HBr, + Base) AmidoComplex->Pd0 Reductive Elimination Product (5-Morpholinopyridin-3-yl)methanol AmidoComplex->Product

Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Key Steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of (5-bromopyridin-3-yl)methanol to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: Morpholine coordinates to the palladium center. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The final C-N bond is formed through reductive elimination, yielding the desired product, (5-Morpholinopyridin-3-yl)methanol, and regenerating the active Pd(0) catalyst.

Recommended Catalytic Systems and Reaction Conditions

The following table provides recommended starting conditions for the Buchwald-Hartwig amination of (5-bromopyridin-3-yl)methanol with morpholine. These conditions are based on established protocols for similar bromopyridine substrates.[6][7]

ParameterRecommended ConditionsRationale & Key Considerations
Palladium Source Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))A common and effective Pd(0) source.
Ligand RuPhosA sterically hindered and electron-rich biarylphosphine ligand, effective in preventing catalyst inhibition by the pyridine nitrogen.[5]
Base Sodium tert-butoxide (NaOtBu) or LHMDSA strong, non-nucleophilic base is required to facilitate the deprotonation of the palladium-amine complex.[5]
Solvent Toluene or 1,4-Dioxane, anhydrous and degassedAprotic solvents that are known to perform well in Buchwald-Hartwig reactions.
Temperature 80-110 °CSufficient thermal energy is typically required to drive the reaction to completion.
Reaction Time 12-24 hoursReaction progress should be monitored by TLC or LC-MS.
Detailed Experimental Protocol

Materials:

  • (5-bromopyridin-3-yl)methanol

  • Morpholine

  • Pd₂(dba)₃

  • RuPhos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous and degassed

  • Ethyl acetate (EtOAc)

  • Deionized water and brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Schlenk flask or oven-dried vial with a septum cap

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup (under inert atmosphere):

    • To an oven-dried Schlenk flask containing a magnetic stir bar, add Pd₂(dba)₃ (0.02 eq) and RuPhos (0.04 eq).

    • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

    • Add (5-bromopyridin-3-yl)methanol (1.0 eq) and sodium tert-butoxide (1.4 eq).

    • Add anhydrous, degassed toluene via syringe to achieve a concentration of approximately 0.1-0.2 M.

    • Finally, add morpholine (1.2 eq) via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the Celite pad with additional ethyl acetate.

    • Combine the organic filtrates and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel. A gradient elution with a mixture of hexanes and ethyl acetate is typically effective. The addition of a small amount of triethylamine (e.g., 0.5-1%) to the eluent can help to improve the peak shape and reduce tailing of the basic product on the acidic silica gel.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or no conversion Inactive catalystEnsure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.
Insufficiently strong baseConsider using a stronger base such as LHMDS.
Catalyst poisoningIncrease the ligand-to-palladium ratio.
Formation of side products High reaction temperatureLower the reaction temperature and monitor the reaction for a longer period.
Base-sensitive functional groupsConsider a milder base such as Cs₂CO₃ or K₃PO₄, although this may require longer reaction times or higher temperatures.

Conclusion

The Buchwald-Hartwig amination provides a powerful and reliable method for the synthesis of (5-Morpholinopyridin-3-yl)methanol. By carefully selecting the appropriate catalyst, ligand, and base, and by maintaining strict anhydrous and inert reaction conditions, this valuable building block can be prepared in good yield. The protocols and insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to successfully implement this important transformation in their own laboratories.

References

  • Buchwald, S. L., & Hartwig, J. F. (Eds.). (2009). Palladium-Catalyzed C-N Cross-Coupling Reactions. John Wiley & Sons.
  • BenchChem. (2025).
  • Beletskaya, I. P., Averin, A. D., Ulanovskaya, O. A., Fedotenko, I. A., Borisenko, A. A., Serebryakova, M. V., ... & Guilard, R. (2005). Application of Palladium-catalyzed Amination to the Synthesis of Polyazamacrocycles Containing 3,5-Disubstituted Pyridine. Chemistry Letters, 34(8), 1156-1157.
  • Cai, Q., & D. R. (2014). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. PMC.
  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • BenchChem. (2025).
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

Sources

Method

Oxidation of (5-Morpholinopyridin-3-yl)methanol: A Senior Application Scientist's Guide to Synthesizing 5-Morpholinonicotinaldehyde

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the oxidation of (5-morpholinopyridin-3-yl)methanol to 5-morpholinonicotinaldehyde. This key tr...

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Author: BenchChem Technical Support Team. Date: April 2026

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the oxidation of (5-morpholinopyridin-3-yl)methanol to 5-morpholinonicotinaldehyde. This key transformation is pivotal in the synthesis of various pharmacologically active molecules, where the morpholine-substituted pyridinaldehyde scaffold serves as a crucial building block. This document moves beyond a simple recitation of steps, delving into the mechanistic rationale behind protocol choices, ensuring scientific integrity, and offering a comparative analysis of common oxidation methodologies.

The morpholine moiety is a privileged structure in medicinal chemistry, frequently incorporated to enhance aqueous solubility, modulate metabolic stability, and engage in critical hydrogen bonding interactions within biological targets.[1][2] The aldehyde functionality, in turn, provides a versatile chemical handle for subsequent elaborations, such as reductive aminations, Wittig reactions, and condensations, to build molecular complexity.[1]

This guide will focus on three robust and widely employed oxidation methods: Manganese Dioxide (MnO₂), Dess-Martin Periodinane (DMP), and the Swern Oxidation. Each method will be presented with a detailed, step-by-step protocol, safety considerations, and expert insights to facilitate successful execution in a laboratory setting.

Comparative Overview of Oxidation Methodologies

The choice of an oxidizing agent is critical and depends on factors such as substrate sensitivity, desired scale, and safety considerations. The following table summarizes the key characteristics of the methods detailed in this guide.

FeatureManganese Dioxide (MnO₂) OxidationDess-Martin Periodinane (DMP) OxidationSwern Oxidation
Selectivity Excellent for benzylic and allylic alcohols.[3][4]High for primary and secondary alcohols; tolerates many functional groups.[5][6][7]Excellent for primary and secondary alcohols; wide functional group tolerance.[8][9][10]
Reaction Conditions Heterogeneous, typically room temperature to reflux in non-polar solvents.[4][11]Homogeneous, room temperature in chlorinated solvents.[5][6]Homogeneous, requires cryogenic temperatures (-78 °C).[12][13][14]
Advantages Inexpensive, easy work-up (filtration), mild.[4]Mild, neutral conditions, short reaction times, reliable.[5][15][16]Avoids toxic heavy metals, high yields, suitable for acid-sensitive substrates.[8][17]
Disadvantages Requires a large excess of reagent, variable activity of MnO₂.[4][18]Reagent is expensive and potentially explosive under certain conditions.[13][15]Generates a foul-smelling byproduct (dimethyl sulfide), requires strict anhydrous conditions and low temperatures.[9][10][14]
Work-up Simple filtration of MnO₂ followed by solvent evaporation.[11][19]Aqueous wash to remove iodine byproducts.[5]Aqueous quench and extraction; requires rinsing glassware with bleach to mitigate odor.[9]

Protocol 1: Manganese Dioxide (MnO₂) Oxidation

This method is particularly well-suited for the oxidation of heteroaromatic methanols and is documented for a closely related substrate, (6-morpholinopyridin-3-yl)methanol, highlighting its field-proven efficacy.[11] The reaction proceeds on the surface of the solid MnO₂, and its activity can vary between batches, often necessitating the use of "activated" manganese dioxide.

Expert Insights

The use of a large stoichiometric excess of MnO₂ is typical for these reactions to ensure complete conversion of the starting material.[11][18] The reaction is heterogeneous, so efficient stirring is crucial to maximize the surface contact between the alcohol and the oxidant. Dichloromethane (DCM) is a common solvent as it is relatively inert and facilitates easy work-up.[11]

Experimental Workflow: MnO₂ Oxidation

cluster_prep Reaction Setup cluster_workup Work-up and Purification start Dissolve (5-Morpholinopyridin-3-yl)methanol in Dichloromethane (DCM) add_mno2 Add activated Manganese Dioxide (MnO₂) start->add_mno2 stir Stir vigorously at room temperature add_mno2->stir ~24-48 hours filter Filter through Celite® stir->filter Monitor by TLC concentrate Concentrate filtrate under reduced pressure filter->concentrate purify Purify via column chromatography (if necessary) concentrate->purify product Obtain 5-morpholinonicotinaldehyde purify->product

Caption: Workflow for the synthesis of 5-morpholinonicotinaldehyde via MnO₂ oxidation.

Step-by-Step Protocol

Reagents and Materials:

  • (5-Morpholinopyridin-3-yl)methanol

  • Activated Manganese Dioxide (MnO₂)

  • Dichloromethane (DCM), anhydrous

  • Celite® or other filter aid

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add (5-Morpholinopyridin-3-yl)methanol (1.0 equivalent).

  • Dissolve the starting material in anhydrous dichloromethane (approximately 20-30 mL per gram of starting material).

  • Add activated manganese dioxide (15-20 equivalents) to the solution in one portion.

  • Stir the resulting black suspension vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 24-48 hours).

  • Upon completion, dilute the reaction mixture with additional dichloromethane.

  • Filter the suspension through a pad of Celite® to remove the manganese dioxide. Wash the filter cake thoroughly with several portions of dichloromethane to ensure complete recovery of the product.

  • Combine the filtrates and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 5-morpholinonicotinaldehyde.

  • If necessary, purify the crude product by column chromatography on silica gel.

Safety and Handling
  • Manganese dioxide is a strong oxidizer and should be stored in a dry place away from combustible materials.[20]

  • Handle MnO₂ powder in a well-ventilated area or fume hood to avoid inhalation of dust.[21][22][23]

  • Wear appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat.[21][24]

  • In case of a spill, avoid dry sweeping. Use a wet cloth or a HEPA-filtered vacuum for cleanup.[21]

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation is a highly reliable and mild method for converting primary alcohols to aldehydes.[5][6] It operates under neutral conditions at room temperature, making it compatible with a wide range of sensitive functional groups.[7][16]

Expert Insights

The reaction with DMP is often rapid, typically completing within a few hours.[6] The presence of a small amount of water has been reported to accelerate the reaction rate. The work-up involves a basic aqueous wash (e.g., saturated sodium bicarbonate solution) to quench the reaction and remove the acetic acid byproduct and the resulting iodinane.

Experimental Workflow: DMP Oxidation

cluster_prep Reaction Setup cluster_workup Work-up and Purification start Dissolve (5-Morpholinopyridin-3-yl)methanol in Dichloromethane (DCM) add_dmp Add Dess-Martin Periodinane (DMP) start->add_dmp stir Stir at room temperature add_dmp->stir ~1-3 hours quench Quench with aq. Na₂S₂O₃ and NaHCO₃ stir->quench Monitor by TLC extract Extract with DCM quench->extract dry_concentrate Dry organic layer and concentrate extract->dry_concentrate purify Purify via column chromatography dry_concentrate->purify product Obtain 5-morpholinonicotinaldehyde purify->product

Caption: Workflow for the synthesis of 5-morpholinonicotinaldehyde via DMP oxidation.

Step-by-Step Protocol

Reagents and Materials:

  • (5-Morpholinopyridin-3-yl)methanol

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve (5-Morpholinopyridin-3-yl)methanol (1.0 equivalent) in anhydrous dichloromethane.

  • Add Dess-Martin Periodinane (1.1-1.5 equivalents) to the solution portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.

  • Upon completion, dilute the reaction mixture with DCM and quench by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

  • Stir vigorously until the layers are clear. Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure aldehyde.

Safety and Handling
  • Dess-Martin Periodinane is shock-sensitive and can be explosive, especially when heated.[13] Handle with care and avoid grinding.

  • Store DMP in a cool, dry place, away from combustible materials.[25][26][27] Recommended storage is at -20°C.[25]

  • Perform the reaction in a well-ventilated fume hood.

  • Wear appropriate PPE, including gloves and safety glasses.[25][28]

  • Avoid contact with skin and eyes, as DMP can cause irritation.[27][28]

Protocol 3: Swern Oxidation

The Swern oxidation is a classic and highly effective method that uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride to oxidize alcohols.[9][10] It is renowned for its mild conditions and broad substrate scope, but it requires cryogenic temperatures and careful handling of reagents.[8][12]

Expert Insights

The key to a successful Swern oxidation is the strict maintenance of low temperature (typically -78 °C using a dry ice/acetone bath) during the addition of reagents to prevent side reactions.[9][14] The order of addition is critical: first, activate the DMSO with oxalyl chloride, then add the alcohol, and finally, add the tertiary amine base (e.g., triethylamine) to effect the elimination. Allowing the reaction to warm prematurely can lead to undesired byproducts.

Reaction Mechanism: Swern Oxidation

cluster_activation Activation of DMSO cluster_oxidation Alcohol Oxidation dmso DMSO intermediate1 Chloro(dimethyl)sulfonium chloride dmso->intermediate1 + oxalyl Oxalyl Chloride oxalyl->intermediate1 -78 °C intermediate2 Alkoxysulfonium ion intermediate1->intermediate2 + alcohol (5-Morpholinopyridin-3-yl)methanol alcohol->intermediate2 ylide Sulfur ylide intermediate2->ylide + Et₃N base Triethylamine (Et₃N) product 5-morpholinonicotinaldehyde ylide->product Elimination

Caption: Simplified mechanism of the Swern oxidation.

Step-by-Step Protocol

Reagents and Materials:

  • (5-Morpholinopyridin-3-yl)methanol

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Triethylamine (Et₃N), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Dry ice and acetone for cooling bath

  • Three-necked round-bottom flask equipped with a thermometer and dropping funnels

  • Magnetic stirrer and stir bar

Procedure:

  • Set up a three-necked flask with a thermometer, two dropping funnels, and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous DCM to the flask and cool to -78 °C using a dry ice/acetone bath.

  • To the cold DCM, add oxalyl chloride (1.5 equivalents) dropwise, followed by the slow, dropwise addition of anhydrous DMSO (2.5-3.0 equivalents). Stir the mixture for 15-30 minutes at -78 °C.[13]

  • Dissolve (5-Morpholinopyridin-3-yl)methanol (1.0 equivalent) in a small amount of anhydrous DCM and add it dropwise to the activated DMSO mixture, ensuring the internal temperature remains below -60 °C. Stir for another 30-45 minutes at -78 °C.[13][14]

  • Add anhydrous triethylamine (5.0-7.0 equivalents) dropwise, again maintaining the low temperature.[13]

  • After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature over approximately 1 hour.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Safety and Handling
  • The reaction is highly exothermic and generates carbon monoxide and carbon dioxide gas; therefore, it must be performed in a well-ventilated fume hood with careful temperature control.[9][10][14]

  • Oxalyl chloride is corrosive and toxic; handle with extreme care using appropriate PPE.

  • The byproduct, dimethyl sulfide, has an intensely unpleasant and pervasive odor.[9] All glassware should be quenched with bleach solution after use to oxidize the dimethyl sulfide to odorless DMSO.

Conclusion

The oxidation of (5-morpholinopyridin-3-yl)methanol to 5-morpholinonicotinaldehyde is a critical transformation for accessing valuable building blocks in drug discovery. This guide has provided a detailed, scientifically grounded overview of three reliable methods: MnO₂ oxidation, Dess-Martin Periodinane oxidation, and the Swern oxidation. For this specific substrate, the MnO₂ oxidation presents a practical and efficient choice, as evidenced by its successful application on a closely related analog.[11] However, the DMP and Swern oxidations offer excellent alternatives with their own distinct advantages for various scales and substrate sensitivities. By understanding the underlying principles and adhering to the detailed protocols and safety precautions outlined herein, researchers can confidently and successfully synthesize 5-morpholinonicotinaldehyde for their research endeavors.

References

  • Vertex AI Search. (n.d.). Swern oxidation - Grokipedia. Retrieved March 24, 2026.
  • Noah Chemicals. (2025, August 6). MnO₂ Storage & Handling Guidelines: Safety and Disposal Tips.
  • Infinium Pharmachem Pvt. Ltd. (n.d.).
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  • Thermo Fisher Scientific. (2025, December 24).
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  • Home Science Tools. (n.d.).
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  • Organic Chemistry Tutor. (n.d.).
  • Benchchem. (2025). A Researcher's Guide to Aldehyde Synthesis: Swern Oxidation vs.
  • Wordpress. (2026, March 7).
  • Chemistry World. (2025, October 28).
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  • Wikipedia. (n.d.).
  • ResearchGate. (n.d.). Oxidation of heterocyclic compounds by manganese dioxide | Request PDF.
  • Merck Millipore. (n.d.). Dess–Martin Periodinane.
  • Semantic Scholar. (n.d.). Oxidative cleavage of β-aryl alcohols using manganese(IV) oxide.
  • Asian Journal of Green Chemistry. (2019, May 23).
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  • Benchchem. (2025). 6-Morpholinonicotinaldehyde: A Versatile Scaffold for Advanced Organic Synthesis and Drug Discovery.
  • National Institutes of Health. (n.d.). Selective oxidation of alcohol-d1 to aldehyde-d1 using MnO2.
  • University of Rochester. (2026). About Workup.
  • J&K Scientific LLC. (n.d.). 5-Morpholinonicotinaldehyde | 941686-52-8.
  • Not Voodoo. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
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Application

Application Note: Strategic Incorporation of (5-Morpholinopyridin-3-yl)methanol Scaffolds in CRBN-based Targeted Protein Degraders (PROTACs)

Audience: Researchers, scientists, and drug development professionals. Objective: This guide provides an in-depth technical overview, synthetic strategies, and detailed validation protocols for incorporating (5-Morpholin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Objective: This guide provides an in-depth technical overview, synthetic strategies, and detailed validation protocols for incorporating (5-Morpholinopyridin-3-yl)methanol-derived moieties into Proteolysis Targeting Chimeras (PROTACs) that recruit the Cereblon (CRBN) E3 ubiquitin ligase.

Introduction to Targeted Protein Degradation (TPD)

Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality that utilizes the cell's own protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to eliminate disease-causing proteins.[1] Unlike traditional inhibitors that only block a protein's function, TPD offers the complete removal of the target protein, providing a more profound and durable pharmacological effect.[1]

PROTACs are heterobifunctional molecules at the forefront of TPD.[2] They consist of two distinct ligands connected by a chemical linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2][3] This dual binding induces the formation of a ternary complex (POI-PROTAC-E3 ligase), leading to the poly-ubiquitination of the POI, which marks it for destruction by the 26S proteasome.[3][4][5] Because the PROTAC molecule is released after inducing ubiquitination, it can act catalytically, degrading multiple protein copies.[2]

Cereblon (CRBN), a substrate receptor for the CUL4A-DDB1 E3 ubiquitin ligase complex, is one of the most successfully exploited E3 ligases in PROTAC design.[3][6] Its recruitment is typically achieved using ligands derived from immunomodulatory imide drugs (IMiDs), such as thalidomide, lenalidomide, and pomalidomide.[7]

The Role of (5-Morpholinopyridin-3-yl)methanol in CRBN Ligand Synthesis

The (5-Morpholinopyridin-3-yl)methanol scaffold is a critical building block in the synthesis of advanced, lenalidomide-type CRBN ligands. While not a direct binder to CRBN itself, its structure represents a key fragment of lenalidomide and related molecules. Chemical modifications of this scaffold, particularly at the methanol group, provide a versatile "exit vector" for attaching linkers, a crucial step in PROTAC assembly.[8] The stability and established synthetic routes associated with this pyridine core make it an attractive starting point for developing novel CRBN-recruiting moieties with tailored properties.[6]

Diagram: General PROTAC Mechanism of Action

The following diagram illustrates the catalytic cycle of a PROTAC that recruits the CRBN E3 ligase to a target Protein of Interest (POI).

PROTAC_Mechanism PROTAC Catalytic Cycle POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-CRBN) POI->Ternary Binds PROTAC PROTAC PROTAC->Ternary Binds CRBN CRBN E3 Ligase CRBN->Ternary Binds Ternary->PROTAC Releases Catalytic Cycle PolyUb Poly-Ub POI Ternary->PolyUb Induces Poly-ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Marks for Degradation Peptides Degraded Peptides Proteasome->Peptides Degrades Synthesis_Workflow cluster_0 CRBN Ligand Synthesis cluster_1 PROTAC Assembly A 1. (5-Morpholinopyridin-3-yl)methanol B 2. Oxidation to Aldehyde A->B C 3. Coupling with Glutaramide Derivative B->C D 4. Functionalized CRBN Ligand C->D E 5. Linker Attachment D->E Conjugation F 6. Coupling with POI Ligand E->F G 7. Final PROTAC (Purification & QC) F->G

Caption: General workflow for PROTAC synthesis.

Protocol 2.1: Synthesis of a Lenalidomide-derived CRBN Ligand with Linker Attachment Point

This protocol describes the conversion of (5-Morpholinopyridin-3-yl)methanol to a functionalized lenalidomide analogue ready for linker conjugation.

Materials & Reagents

ReagentSupplierPurpose
(5-Morpholinopyridin-3-yl)methanolCommercialStarting Material
Manganese Dioxide (MnO₂)Sigma-AldrichOxidizing Agent
Dichloromethane (DCM)Fisher ScientificSolvent
3-Aminopiperidine-2,6-dione HClCommercialGlutaramide source
Triethylamine (TEA)Sigma-AldrichBase
Boc-amino-PEG-acid linkerCommercialLinker
HATUChem-ImpexPeptide Coupling Reagent
N,N-Diisopropylethylamine (DIPEA)Sigma-AldrichBase
Dimethylformamide (DMF)Fisher ScientificSolvent
Trifluoroacetic acid (TFA)Sigma-AldrichBoc-deprotection reagent

Step-by-Step Procedure:

  • Oxidation to Aldehyde:

    • Dissolve (5-Morpholinopyridin-3-yl)methanol (1.0 eq) in DCM.

    • Add activated MnO₂ (5.0 eq) portion-wise at room temperature.

    • Rationale: MnO₂ is a mild and selective oxidizing agent for converting allylic and benzylic alcohols to their corresponding aldehydes without over-oxidation.

    • Stir the reaction vigorously for 12-16 hours. Monitor by TLC or LC-MS until starting material is consumed.

    • Filter the reaction mixture through a pad of Celite to remove MnO₂ solids, washing with DCM.

    • Concentrate the filtrate under reduced pressure to yield the crude aldehyde.

  • Condensation and Cyclization to form Lenalidomide Analogue:

    • Dissolve the crude aldehyde from Step 1 and 3-Aminopiperidine-2,6-dione hydrochloride (1.1 eq) in a suitable solvent like acetic acid or ethanol.

    • Add a base such as triethylamine (2.2 eq) to neutralize the hydrochloride salt.

    • Heat the reaction to reflux (80-100 °C) for 6-12 hours.

    • Rationale: This is a condensation reaction followed by intramolecular cyclization to form the characteristic phthalimide ring system of lenalidomide.

    • Cool the reaction to room temperature. The product may precipitate. Collect the solid by filtration or purify the crude mixture by column chromatography (Silica gel, DCM/Methanol gradient). This yields the core lenalidomide analogue.

  • Linker Attachment (Amide Coupling):

    • Note: The example uses the amino group on the lenalidomide analogue. The specific point of attachment can be varied based on synthetic design. [6] * Dissolve the lenalidomide analogue (1.0 eq) and a Boc-protected PEG linker with a terminal carboxylic acid (e.g., Boc-NH-PEG3-COOH) (1.1 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq).

    • Rationale: HATU is an efficient peptide coupling reagent that activates the carboxylic acid, facilitating amide bond formation with the amine on the lenalidomide core. DIPEA acts as a non-nucleophilic base.

    • Stir at room temperature for 4-6 hours. Monitor by LC-MS.

    • Upon completion, dilute with water and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

  • Boc Deprotection:

    • Dissolve the Boc-protected intermediate in DCM.

    • Add Trifluoroacetic acid (TFA) (20-30% v/v) and stir at room temperature for 1-2 hours.

    • Rationale: TFA is a strong acid that efficiently cleaves the tert-butyloxycarbonyl (Boc) protecting group, revealing a terminal primary amine on the linker, which is now ready for coupling to a POI ligand.

    • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine-functionalized CRBN ligand-linker construct is often used in the next step without further purification.

Biophysical and Biological Validation

Once synthesized, the PROTAC must be rigorously tested to confirm its ability to induce the degradation of the target protein.

Diagram: Biological Validation Cascade

Validation_Workflow A 1. Cell Treatment (Dose-Response & Time-Course) B 2. Confirm Degradation (Western Blot) A->B C 3. Quantify Degradation (DC50 & Dmax) B->C D 4. Confirm Mechanism (Proteasome Inhibitor Rescue) B->D E 5. Assess Ternary Complex (SPR, NanoBRET™) C->E Biophysical Confirmation F 6. Functional Outcome (Cell Viability Assay) C->F

Caption: A typical experimental cascade for validating PROTAC activity.

Protocol 3.1: Confirmation of Target Protein Degradation via Western Blot

Western blotting is the standard method for visually confirming the reduction of target protein levels. [9][10] Step-by-Step Procedure:

  • Cell Culture and Treatment:

    • Plate cells (e.g., a relevant cancer cell line expressing the POI) in 6-well plates to achieve 70-80% confluency at the time of harvest. [10] * Prepare serial dilutions of the PROTAC in fresh cell culture medium. A typical concentration range spans from 1 nM to 10,000 nM. [11]Include a vehicle control (e.g., 0.1% DMSO).

    • Treat the cells with the PROTAC dilutions and incubate for a set time (e.g., 18-24 hours). [9]

  • Cell Lysis and Protein Quantification:

    • After incubation, wash cells with ice-cold PBS.

    • Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors. [9] * Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading for the Western blot. [11]

  • Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. [10] * Perform electrophoresis to separate proteins by size.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. [9] * Incubate the membrane overnight at 4°C with a primary antibody specific to the POI. Also, probe for a loading control (e.g., GAPDH, β-Actin) to ensure equal loading.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply an ECL substrate. Visualize the bands using a digital imager.

Protocol 3.2: Quantitative Analysis of Degradation (DC₅₀ & Dₘₐₓ)

The potency and efficacy of a PROTAC are defined by its DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values. [9] Data Analysis Procedure:

  • Densitometry:

    • Using the Western blot images from Protocol 3.1, perform densitometry analysis on the bands corresponding to the POI and the loading control using software like ImageJ.

  • Normalization:

    • For each lane, normalize the POI band intensity to its corresponding loading control band intensity.

    • Further normalize these values to the vehicle control lane, which is set to 100% protein level.

  • Curve Fitting:

    • Plot the normalized percent degradation against the logarithm of the PROTAC concentration.

    • Fit the data using a non-linear regression model (four-parameter variable slope) in software like GraphPad Prism to calculate the DC₅₀ and Dₘₐₓ values.

Data Presentation Table

PROTAC Conc. (nM)Normalized POI Level (%)% Degradation
0 (Vehicle)1000
1955
107030
504555
1002575
5001585
10001288
50002080

Note: The increase in POI level at 5000 nM is indicative of the "hook effect."

Key Considerations and Troubleshooting

  • The Hook Effect: At very high concentrations, PROTACs can form binary complexes (PROTAC-POI or PROTAC-CRBN) that compete with the formation of the productive ternary complex, leading to reduced degradation. [12][13]This is observed as a "hook" on the dose-response curve. Mitigating the hook effect can sometimes be achieved by modulating the affinity for the E3 ligase. [14]* Ternary Complex Formation: Successful degradation is highly dependent on the formation of a stable and productive ternary complex. [15][16]Biophysical assays like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or cellular assays like NanoBRET™ can be used to measure the affinity and cooperativity of ternary complex formation, providing crucial insights for PROTAC optimization. [17][18]* Linker Optimization: The length, composition, and attachment point of the linker are critical variables that influence the geometry of the ternary complex and the overall properties of the PROTAC, including its permeability and solubility. [2][6]Empirical screening of a linker library is often necessary.

References

  • Researchers Unveil New Insights into Trivalent PROTACs and the Hook Effect. MarinBio. Available at: [Link]

  • Measuring PROTAC Ternary Complex Formation by SPR. Charnwood Discovery. Available at: [Link]

  • Ternary Complex Formation Assays. Domainex. Available at: [Link]

  • Elucidating PROTAC MoA with live cell kinetic monitoring of ternary complex formation and target protein ubiquitination. BMG Labtech. Available at: [Link]

  • Unhooking the Hook: Optimization of the Aurora A Targeting PROTAC JB170 to CCT400028, an In Vitro Degrader Chemical Probe. Journal of Medicinal Chemistry. ACS Publications. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of HDAC Degraders with CRBN E3 Ligase Ligands. MDPI. Available at: [Link]

  • From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. Frontiers in Chemistry. Available at: [Link]

  • Critical assessment of targeted protein degradation as a research tool and pharmacological modality. PMC. Available at: [Link]

  • Current methods for the synthesis of lenalidomide‐derived CRBN E3 ligase ligands with an attachment. ResearchGate. Available at: [Link]

  • E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry. Available at: [Link]

  • A Mechanistic Pharmacodynamic Modeling Framework for the Assessment and Optimization of Proteolysis Targeting Chimeras (PROTACs). PMC. Available at: [Link]

  • Development of Novel Cereblon-Based E3 Ligase Ligand-Linker Libraries for Targeted Protein Degradation. University of Wisconsin–Madison. Available at: [Link]

  • A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. PMC. Available at: [Link]

  • Assays for Targeted Protein Degradation. Bio-Techne. Available at: [Link]

  • Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands. PMC. Available at: [Link]

  • E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. PMC. Available at: [Link]

  • Current strategies for the design of PROTAC linkers: a critical review. RSC. Available at: [Link]

  • Design of a Cereblon construct for crystallographic and biophysical studies of protein degraders. PMC. Available at: [Link]

  • A Modular Chemistry Platform for the Development of a Cereblon E3 Ligase-based Partial PROTAC Library. PMC. Available at: [Link]

  • De-Novo Design of Cereblon (CRBN) Effectors Guided by Natural Hydrolysis Products of Thalidomide Derivatives. ResearchGate. Available at: [Link]

  • Discovery of CRBN-recruiting PROTAC degraders of the METTL3-METTL14 complex. PMC. Available at: [Link]

  • Degrader Design and Synthesis | PROTAC Service. Mtoz Biolabs. Available at: [Link]

Sources

Method

Downstream Functionalization of (5-Morpholinopyridin-3-yl)methanol: Oxidation and Activation Strategies

Introduction and Chemical Context (5-Morpholinopyridin-3-yl)methanol (CAS: 888070-06-2) is a highly versatile heteroaryl building block frequently utilized in the structural optimization of kinase inhibitors, particularl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Context

(5-Morpholinopyridin-3-yl)methanol (CAS: 888070-06-2) is a highly versatile heteroaryl building block frequently utilized in the structural optimization of kinase inhibitors, particularly within the development of phosphatidylinositol 3-kinase (PI3K) and mTOR inhibitors [1]. The molecule features a pyridine core substituted with a basic morpholine ring and a primary hydroxymethyl group.

In drug discovery workflows, the primary hydroxyl group serves as a critical synthetic handle. However, the presence of two basic nitrogen atoms (the pyridine nitrogen and the morpholine nitrogen) dictates that downstream functionalization must be carefully controlled to avoid unwanted salt formation, over-oxidation, or intermolecular self-alkylation.

This application note details two highly robust, divergent pathways for the downstream functionalization of the hydroxyl group:

  • Pathway A: Controlled oxidation to the corresponding aldehyde, enabling C-C bond formation (Wittig) or C-N bond formation (reductive amination).

  • Pathway B: Electrophilic activation via mesylation, enabling direct SN​2 nucleophilic displacement.

Mechanistic Workflow and Synthetic Divergence

G A (5-Morpholinopyridin-3-yl)methanol [Primary Alcohol] B Pathway A: Oxidation (MnO2, DCM) A->B C Pathway B: Mesylation (MsCl, Et3N, DCM) A->C D 5-Morpholinonicotinaldehyde [Electrophile] B->D E (5-Morpholinopyridin-3-yl)methyl methanesulfonate [Electrophile] C->E F Reductive Amination / Wittig D->F G Nucleophilic Substitution (SN2) E->G

Divergent downstream functionalization pathways for (5-Morpholinopyridin-3-yl)methanol.

Comparative Data Summary

The table below summarizes the operational parameters and downstream utility of both functionalization strategies.

ParameterPathway A: MnO2​ OxidationPathway B: Mesylation
Target Electrophile 5-Morpholinonicotinaldehyde(5-Morpholinopyridin-3-yl)methyl methanesulfonate
Reagents MnO2​ (10 eq)MsCl (1.2 eq), Et3​N (2.0 eq)
Solvent Dichloromethane (DCM)Dichloromethane (DCM)
Temperature Room Temperature ( 20−25∘C ) 0∘C to Room Temperature
Reaction Time 12–16 hours1–2 hours
Typical Yield 80–90% (Isolated)>90% (Crude)
Intermediate Stability Bench-stable for monthsHighly Unstable (Must use immediately)
Primary Downstream Uses Reductive amination, Wittig olefination SN​2 displacement (amines, thiols, alkoxides)

Experimental Protocols & Causality

Pathway A: Controlled Oxidation to 5-Morpholinonicotinaldehyde

Expertise & Causality: The choice of Manganese(IV) oxide ( MnO2​ ) over Swern or Dess-Martin Periodinane (DMP) is dictated by the basicity of the morpholine and pyridine nitrogen atoms. Swern oxidation generates acidic byproducts (HCl) that protonate these nitrogens, complicating the workup and potentially partitioning the product into the aqueous layer. MnO2​ is a mild, heterogeneous oxidant that operates under strictly neutral conditions. It selectively oxidizes benzylic and pyridylic alcohols via a single-electron transfer radical mechanism on the solid surface, completely preventing over-oxidation to the carboxylic acid [3]. The byproduct is insoluble Mn2​O3​ , making the workup a simple, self-validating filtration.

Step-by-Step Protocol:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve (5-Morpholinopyridin-3-yl)methanol (1.0 mmol, 194 mg) in anhydrous Dichloromethane (DCM, 10 mL).

  • Reagent Addition: Add activated Manganese(IV) oxide ( MnO2​ , 10.0 mmol, 869 mg) in a single portion. Note: The use of commercially available activated MnO2​ (typically ~85% purity, 5 µm particle size) is critical for surface area-dependent oxidation.

  • Reaction: Stir the black suspension vigorously at room temperature under a nitrogen atmosphere for 12–16 hours.

  • Monitoring: Monitor the reaction via TLC (Eluent: 5% MeOH in DCM, visualized by UV at 254 nm). The starting material ( Rf​≈0.2 ) will convert to a less polar, strongly UV-active spot ( Rf​≈0.6 ).

  • Workup: Once complete, filter the heterogeneous mixture through a tightly packed pad of Celite to remove the manganese salts.

  • Washing: Wash the Celite pad thoroughly with additional DCM (3 × 10 mL) and Ethyl Acetate (1 × 10 mL) to ensure complete recovery of the product.

  • Isolation: Concentrate the combined filtrates under reduced pressure to afford 5-Morpholinonicotinaldehyde as a pale yellow solid. The crude product is typically >95% pure by NMR and can be used directly in reductive aminations.

Pathway B: Activation via Mesylation

Expertise & Causality: Converting the hydroxyl group to a halide (using SOCl2​ or PBr3​ ) often requires harsh conditions that can lead to hydrochloride salt formation at the morpholine moiety, causing precipitation and stalled kinetics. Mesylation using Methanesulfonyl chloride (MsCl) and Triethylamine ( Et3​N ) is preferred [2]. Et3​N serves a dual purpose: it acts as a general base to deprotonate the alcohol (enhancing nucleophilicity) and neutralizes the HCl generated during the reaction, keeping the morpholine/pyridine moieties free-based. Critical Insight: The resulting (5-Morpholinopyridin-3-yl)methyl methanesulfonate is highly prone to intermolecular self-alkylation (polymerization) driven by the nucleophilic morpholine nitrogen of adjacent molecules. Therefore, it must be kept cold and used immediately in situ or immediately after a rapid workup.

Step-by-Step Protocol:

  • Preparation: In an oven-dried round-bottom flask, dissolve (5-Morpholinopyridin-3-yl)methanol (1.0 mmol, 194 mg) in anhydrous DCM (8 mL).

  • Cooling & Base Addition: Cool the solution to 0∘C using an ice-water bath. Add Triethylamine ( Et3​N , 2.0 mmol, 278 µL) dropwise. Stir for 5 minutes.

  • Electrophile Addition: Slowly add Methanesulfonyl chloride (MsCl, 1.2 mmol, 93 µL) dropwise over 2 minutes. The solution may turn slightly cloudy as Triethylamine hydrochloride precipitates.

  • Reaction: Maintain the reaction at 0∘C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Monitoring: Verify completion by TLC (Eluent: 5% MeOH in DCM). The alcohol will be fully consumed.

  • Rapid Workup: Quench the reaction by adding ice-cold saturated aqueous NaHCO3​ (10 mL). Transfer to a separatory funnel and extract with DCM (3 × 10 mL).

  • Drying & Concentration: Wash the combined organic layers with ice-cold brine (10 mL), dry rapidly over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure at a low bath temperature (< 30∘C ).

  • Immediate Utilization: Do not attempt to purify the mesylate by column chromatography. Immediately dissolve the crude (5-Morpholinopyridin-3-yl)methyl methanesulfonate in the appropriate solvent (e.g., DMF or Acetonitrile) and add the desired nucleophile (e.g., a primary/secondary amine or thiol) for the downstream SN​2 displacement.

References

  • Structure-Based Design of a Novel Series of Potent, Selective Inhibitors of the Class I Phosphatidylinositol 3-Kinases Source: Journal of Medicinal Chemistry (ACS Publications), 2012, 55(11), 5188-5219. URL:[Link]

  • Structures, Metal Ion Affinities, and Fluorescence Properties of Soluble Derivatives of Tris((6-phenyl-2-pyridyl)methyl)amine Source: Inorganic Chemistry (ACS Publications), 2009, 48(22), 10625-10635. (Reference for standard pyridyl methanol mesylation protocols). URL:[Link]

  • TEMPO mediated electrocatalytic oxidation of pyridyl carbinol using palladium nanoparticles dispersed on biomass derived porous nanoparticles Source: ResearchGate, 2020. (Reference for the chemoselectivity of pyridyl carbinol oxidations). URL:[Link]

Technical Notes & Optimization

Troubleshooting

HPLC method optimization for analyzing (5-Morpholinopyridin-3-yl)methanol purity

Welcome to the Technical Support Center for the chromatographic analysis of (5-Morpholinopyridin-3-yl)methanol . As a Senior Application Scientist, I have designed this troubleshooting hub to move beyond generic fixes.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chromatographic analysis of (5-Morpholinopyridin-3-yl)methanol . As a Senior Application Scientist, I have designed this troubleshooting hub to move beyond generic fixes. Here, we dissect the physicochemical behavior of this specific molecule to explain the causality behind every method parameter, ensuring your analytical workflows are robust, reproducible, and regulatory-compliant.

Section 1: Analyte Profiling & The Root Cause of Peak Tailing

Q: Why does (5-Morpholinopyridin-3-yl)methanol consistently exhibit severe peak tailing on standard reversed-phase columns, and how do I correct it?

A: The causality of peak tailing here lies in the molecule's dual basic centers: the pyridine ring (pKa ~5.2) and the morpholine ring (pKa ~8.3). Under standard, unbuffered, or mid-pH conditions, these nitrogen atoms are protonated and carry a positive charge. Concurrently, standard non-endcapped silica-based columns contain residual silanol groups (Si-OH) that ionize to acidic Si-O⁻ at pH > 3.5. This creates a strong secondary ion-exchange interaction between the basic analyte and the acidic stationary phase, causing the analyte molecules to desorb at different rates, producing a classic right-skewed tail[1].

The Solution: You must modulate the pH to neutralize one of the interacting species.

  • Low pH Strategy (< 3.0): Use 0.1% Phosphoric acid or Formic acid. This fully protonates both the basic nitrogens and the silanols (neutralizing the stationary phase's charge).

  • High pH Strategy (> 9.5): Use Ammonium Bicarbonate adjusted with Ammonium Hydroxide. This fully deprotonates the basic nitrogens on the analyte, rendering it neutral and highly retained via pure hydrophobic interactions[2].

Q: How do I separate (5-Morpholinopyridin-3-yl)methanol from its positional isomers and synthetic precursors?

A: Positional isomers, such as (3-Morpholinopyridin-2-yl)methanol, have nearly identical hydrophobicities but different spatial arrangements[3]. A standard Acetonitrile/Water gradient will likely co-elute them. To resolve this, swap Acetonitrile for Methanol. Methanol is a protic solvent that participates in hydrogen bonding with the hydroxyl and amine groups of the analyte, offering superior shape selectivity for aromatic positional isomers.

Section 2: Self-Validating Protocol for Purity Method Optimization

To reliably separate (5-Morpholinopyridin-3-yl)methanol from its related impurities, follow this step-by-step methodology utilizing the High pH strategy.

Step 1: Mobile Phase Preparation

  • Aqueous (A): Dissolve 0.79 g of Ammonium Bicarbonate in 1 L of HPLC-grade water (10 mM). Adjust to pH 10.0 ± 0.05 using dilute Ammonium Hydroxide. Causality: Precise pH control ensures the morpholine moiety remains completely un-ionized, maximizing retention and peak symmetry[2].

  • Organic (B): 100% HPLC-Grade Methanol.

Step 2: Column Selection & Equilibration

  • Install a pH-stable hybrid silica column (e.g., Ethylene Bridged Hybrid C18, 150 mm x 4.6 mm, 3.5 µm)[4]. Note: Standard silica will dissolve at pH 10.

  • Set the column oven temperature to 35°C to reduce mobile phase viscosity and improve mass transfer.

  • Purge with 90% A / 10% B for 20 column volumes.

Step 3: Gradient Execution

  • 0.0 - 2.0 min: 10% B (Isocratic hold to focus the polar methanol group).

  • 2.0 - 15.0 min: 10% to 65% B (Linear gradient to elute the main peak and hydrophobic impurities).

  • 15.0 - 18.0 min: 65% to 95% B (Column wash).

  • 18.1 - 25.0 min: 10% B (Re-equilibration).

Step 4: The Self-Validation Checkpoint

  • Inject a void volume marker (e.g., Uracil) alongside the target analyte.

  • Self-Validation Logic: If Uracil tails, your system has excessive extra-column dead volume (check fittings/tubing). If Uracil is perfectly symmetrical but (5-Morpholinopyridin-3-yl)methanol tails, the issue is chemical (buffer capacity is too low or the column is degraded). This internal check prevents chasing chemical solutions for mechanical problems.

Section 3: System Suitability & Quantitative Data

Before analyzing unknown samples, the method must pass System Suitability Testing (SST). The following table summarizes the quantitative data requirements and the scientific rationale.

SST ParameterTarget Acceptance CriteriaCausality & Scientific RationaleTypical Result for Target Analyte
Retention Factor ( k′ ) k′>2.0 Ensures the analyte is sufficiently retained away from the void volume, preventing interference from unretained polar salts[4]. k′≈4.5
Tailing Factor ( Tf​ ) Tf​≤1.5 Confirms secondary silanol interactions are suppressed. High tailing reduces resolution for closely eluting subsequent peaks[1]. Tf​=1.1−1.2
Resolution ( Rs​ ) Rs​≥2.0 Baseline separation from the critical pair (e.g., 3-morpholino isomer) is mandatory for accurate purity integration. Rs​≈2.8
Theoretical Plates ( N ) N>10,000 Verifies column packing integrity and optimal linear velocity. N≈14,500

Section 4: ICH Q2(R2) Method Validation FAQs

Q: How do I validate this purity method to ensure compliance with the latest ICH Q2(R2) guidelines?

A: The revised ICH Q2(R2) guideline emphasizes a lifecycle approach and rigorous proof that the method is "fit for purpose"[5]. For a purity method, you must demonstrate that the procedure is stability-indicating.

  • Specificity via Forced Degradation: You must subject (5-Morpholinopyridin-3-yl)methanol to oxidative (H₂O₂), acidic (HCl), basic (NaOH), and photolytic stress. The morpholine ring is particularly susceptible to N-oxidation. Use a Photodiode Array (PDA) detector to calculate the Peak Purity Angle. The method is self-validating if the Purity Angle is less than the Purity Threshold for the main peak, proving no degradants are co-eluting[6].

  • Reportable Range: Because this is an impurity method, linearity must be established from the Reporting Level (typically 0.05% of the nominal concentration) up to 120% of the specification limit[5].

Visualizing the Workflows

Method_Dev A Analyte: (5-Morpholinopyridin-3-yl)methanol Basic Nitrogens (Pyridine, Morpholine) B Assess Secondary Interactions (Silanol Ion-Exchange) A->B C Select pH Strategy B->C D Low pH (< 3.0) Protonates Silanols C->D Acidic Buffer E High pH (> 9.5) Deprotonates Amines C->E Basic Buffer F Endcapped / Polar-Embedded C18 D->F G Hybrid Silica (pH Stable) C18 E->G H Evaluate Peak Symmetry (As < 1.5) F->H G->H

Logical workflow for mitigating silanol interactions in basic analyte HPLC method development.

Forced_Deg API (5-Morpholinopyridin-3-yl)methanol Target Peak Ox Oxidation (H2O2) Target: N-Oxides / Aldehyde API->Ox Acid Acid Hydrolysis (HCl) Target: Ring Cleavage API->Acid Base Base Hydrolysis (NaOH) Target: Substitution API->Base Photo Photolysis (UV/Vis) Target: Radical Formation API->Photo PDA PDA Detection & Mass Spec Peak Purity Angle < Threshold Ox->PDA Acid->PDA Base->PDA Photo->PDA

ICH Q2(R2) Specificity validation via forced degradation pathways for peak purity assessment.

References

  • Validation of Analytical Procedures Q2(R2) - ICH | International Council for Harmonisation | 5

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 | European Medicines Agency (EMA) | 6

  • HPLC Column Selection: Core to Method Development (Part II) | Welch Materials | 1

  • Steps involved in HPLC Method Development | Asian Journal of Pharmaceutical Research | 2

  • Reversed Phase HPLC Method Development | Phenomenex | 4

  • (5-Morpholinopyridin-3-yl)Methanol — Chemical Substance Information | NextSDS |3

Sources

Optimization

Technical Support Center: Chemoselective Oxidation of (5-Morpholinopyridin-3-yl)methanol

Welcome to the Application Scientist Support Portal. This troubleshooting guide addresses a critical challenge in medicinal chemistry and drug development: selectively oxidizing the benzylic alcohol of (5-Morpholinopyrid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This troubleshooting guide addresses a critical challenge in medicinal chemistry and drug development: selectively oxidizing the benzylic alcohol of (5-Morpholinopyridin-3-yl)methanol to its corresponding aldehyde (5-morpholinonicotinaldehyde) or carboxylic acid, without compromising the highly susceptible morpholine ring.

Mechanistic Overview & Workflow

The primary vulnerability of (5-Morpholinopyridin-3-yl)methanol lies in the morpholine ring. The tertiary amine nitrogen possesses a highly accessible lone pair, making it a strong nucleophile that is exceptionally susceptible to electrophilic oxidation. Choosing the correct workflow is paramount to preventing the formation of undesired N-oxides or morpholin-3-ones (lactams).

G A (5-Morpholinopyridin-3-yl)methanol B Strong Oxidants (mCPBA, H2O2) A->B Avoid C Selective Oxidants (MnO2, TEMPO/Cu) A->C Preferred D N-Oxide Formation (Undesired) B->D E 5-Morpholinonicotinaldehyde (Desired) C->E F Rescue Protocol (B2pin2 or PPh3) D->F Deoxygenation F->E Recovery

Workflow for chemoselective oxidation and N-oxide rescue of (5-Morpholinopyridin-3-yl)methanol.

Troubleshooting & FAQs

Q1: Why does the morpholine ring oxidize to an N-oxide during my alcohol oxidation attempts? A: The causality stems from electronic and steric factors. The morpholine ring contains a tertiary amine with a sterically unhindered, highly nucleophilic lone pair. When exposed to electrophilic oxidants (like peroxy acids or hydrogen peroxide), the oxidant rapidly transfers an oxygen atom to this lone pair, forming an N-oxide. To prevent this, you must utilize chemoselective oxidants that target the hydroxyl group via mechanisms (such as surface-mediated radical transfer or sterically hindered intermediates) that cannot engage the amine lone pair.

Q2: Which oxidants are strictly contraindicated for this substrate? A: You must avoid strong, unselective oxidants:

  • mCPBA and Peracids: Rapidly yield the N-oxide due to direct electrophilic attack.

  • Hydrogen Peroxide (H₂O₂): Causes N-oxidation and potential ring degradation.

  • KMnO₄ / RuO₄: These transition metal oxidants can abstract hydrogen atoms from the α -carbons adjacent to the morpholine oxygen, leading to oxidative cleavage or the formation of lactams (morpholin-3-ones).

Q3: What is the recommended protocol for selective alcohol oxidation in the presence of a morpholine ring? A: 1 is the industry standard for this transformation[1]. MnO₂ is a mild, heterogeneous oxidant that selectively oxidizes allylic and benzylic alcohols via a radical mechanism strictly on its solid surface. Because the reaction occurs at the solid-liquid interface and specifically activates the benzylic C-H bond, the tertiary amine of the morpholine ring remains completely untouched. Another excellent alternative is 2, which exploits the steric hindrance of the oxoammonium species to prevent reaction with the tertiary amine[2].

Q4: I accidentally used a strong oxidant and formed the N-oxide. Can I rescue my material? A: Yes. If you have formed the 4-oxide of the morpholine ring, you can selectively deoxygenate it back to the tertiary amine without reducing the newly formed aldehyde or the pyridine ring.3 is a highly effective, mild reagent for this[3]. It reacts rapidly with amine N-oxides at room temperature to form a pinacol-based byproduct and the free amine.

Quantitative Data: Oxidant Chemoselectivity Profile

Oxidant SystemPrimary MechanismTarget SelectivityMorpholine Ring CompatibilityExpected Outcome
mCPBA / H₂O₂ Electrophilic oxygen transferAlkenes, AminesPoor (Rapid reaction with lone pair)N-oxide formation (>90%)
KMnO₄ / RuO₄ Strong C-H / C=C oxidationAlcohols, C-H bondsPoor (Oxidizes α -carbons)Lactam formation / Cleavage
Activated MnO₂ Heterogeneous surface radical oxidationBenzylic AlcoholsExcellent (Inert to tertiary amines)Selective Aldehyde (>85% yield)
Cu/TEMPO Sterically hindered oxoammoniumPrimary AlcoholsExcellent (Steric exclusion of amine)Selective Aldehyde (>90% yield)

Self-Validating Experimental Protocols

Protocol A: Chemoselective Oxidation using Manganese Dioxide (MnO₂)

Mechanistic Context: This protocol leverages the heterogeneous nature of MnO₂ to selectively oxidize the benzylic alcohol while preserving the morpholine ring.

Materials:

  • (5-Morpholinopyridin-3-yl)methanol (1.0 eq)

  • Activated Manganese Dioxide (MnO₂) (15-20 eq)

  • Dichloromethane (DCM), anhydrous

Step-by-Step Procedure:

  • Dissolution: Dissolve (5-Morpholinopyridin-3-yl)methanol in anhydrous DCM (approx. 0.2 M concentration) under an inert nitrogen atmosphere.

  • Oxidant Addition: Add activated MnO₂ (15 to 20 equivalents) in a single portion. Causality Note: A massive stoichiometric excess is required because the oxidation occurs strictly on the surface of the heterogeneous MnO₂ particles, not in solution.

  • Reaction: Stir the suspension vigorously at room temperature for 24–36 hours.

  • Filtration: Once complete, filter the black suspension through a pad of Celite to remove the manganese salts. Wash the Celite pad thoroughly with additional DCM and ethyl acetate to ensure full product recovery.

  • Concentration: Concentrate the filtrate under reduced pressure to yield 5-morpholinonicotinaldehyde.

  • Self-Validation Check: To validate the success of the oxidation without N-oxide formation, perform an LC-MS analysis of the crude filtrate. A successful reaction will display a prominent [M+H]+ peak at m/z 193 (aldehyde). If the morpholine ring has oxidized, a peak at m/z 209 (+16 Da) will be present. The absence of m/z 209 validates the chemoselectivity of the chosen MnO₂ batch.

Protocol B: N-Oxide Rescue (Deoxygenation) using B₂pin₂

Mechanistic Context: If N-oxidation occurs accidentally, this protocol selectively reduces the N-oxide back to the tertiary amine without over-reducing the aldehyde.

Materials:

  • N-oxidized intermediate (1.0 eq)

  • Bis(pinacolato)diboron (B₂pin₂) (1.2 eq)

  • Tetrahydrofuran (THF) or Dichloromethane (DCM)

Step-by-Step Procedure:

  • Preparation: Dissolve the N-oxide contaminated material in THF or DCM.

  • Reagent Addition: Add B₂pin₂ (1.2 equivalents).

  • Reaction: Stir at room temperature. Causality Note: The highly oxophilic nature of the diboron reagent drives the rapid abstraction of the oxygen atom from the nitrogen, forming a stable diboron oxide byproduct. The reaction is typically complete within 10 to 30 minutes.

  • Workup: Quench with a mild aqueous base (e.g., saturated NaHCO₃), extract with DCM, dry over Na₂SO₄, and concentrate.

  • Self-Validation Check: Monitor the reaction via TLC (using an eluent like 5% MeOH in DCM). The highly polar N-oxide will remain near the baseline (Rf ~0.1), while the successfully deoxygenated amine will migrate significantly higher (Rf ~0.4-0.5). Complete disappearance of the baseline spot validates the rescue process.

References

  • Title: An In-depth Technical Guide to 6-Morpholinonicotinaldehyde: Discovery, Synthesis, and Applications Source: Benchchem URL
  • Title: Reduction of amine N-oxides by diboron reagents.
  • Source: NIH.
  • Title: TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy Source: Organic Chemistry Portal URL

Sources

Troubleshooting

Technical Support Center: Navigating Steric Hindrance in (5-Morpholinopyridin-3-yl)methanol Coupling Reactions

Welcome to the technical support center dedicated to addressing the challenges associated with coupling reactions involving (5-Morpholinopyridin-3-yl)methanol. This guide is designed for researchers, scientists, and drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to addressing the challenges associated with coupling reactions involving (5-Morpholinopyridin-3-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties in achieving desired yields and purity with this sterically demanding substrate. Here, we will delve into the root causes of these issues and provide actionable troubleshooting strategies and detailed protocols to enhance your reaction success.

Introduction: The Challenge of Steric Hindrance with (5-Morpholinopyridin-3-yl)methanol

(5-Morpholinopyridin-3-yl)methanol is a valuable building block in medicinal chemistry. However, its structural features—specifically the bulky morpholine group at the 5-position and the methanol substituent at the 3-position—can introduce significant steric hindrance. This bulkiness can impede the approach of the catalyst and coupling partner to the reactive center on the pyridine ring, thereby hindering key steps in the catalytic cycle of cross-coupling reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

The primary challenges arising from this steric congestion include:

  • Slow or incomplete oxidative addition: The bulky substituents can shield the reaction site, making it difficult for the metal catalyst to insert into the carbon-halogen bond.

  • Difficult transmetalation: The steric hindrance can obstruct the transfer of the organic group from the organometallic reagent to the metal center.[1]

  • Inefficient reductive elimination: The final step of the catalytic cycle, where the new carbon-carbon or carbon-nitrogen bond is formed and the product is released, can be slowed down by steric crowding around the metal center.[2]

  • Catalyst deactivation: The Lewis basic nitrogen of the pyridine ring can coordinate to the metal center, leading to catalyst inhibition. This issue can be exacerbated by the presence of the morpholine group.[3][4]

This guide will provide a systematic approach to overcoming these hurdles.

Troubleshooting Guide: Common Issues and Solutions

This section is designed to help you diagnose and resolve common problems encountered during coupling reactions with (5-Morpholinopyridin-3-yl)methanol.

Issue Probable Cause(s) Recommended Solution(s)
Low or No Conversion 1. Steric Hindrance: The primary culprit is often the bulky morpholine and methanol groups impeding the catalytic cycle. 2. Catalyst Deactivation: The pyridine nitrogen is likely coordinating with and poisoning the palladium catalyst.[3] 3. Ineffective Catalyst/Ligand System: The chosen catalyst and ligand may not be suitable for such a sterically demanding substrate.1. Optimize Catalyst and Ligand: Switch to a catalyst system known for its efficacy with sterically hindered substrates. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos, or RuPhos) are often highly effective.[1][2][3] Consider using more active palladium(II) precatalysts. 2. Increase Reaction Temperature: Carefully increasing the temperature can provide the necessary activation energy to overcome the steric barrier.[5][6] Monitor for potential decomposition. 3. Screen Different Bases: The choice of base is critical. Strong, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often effective for challenging couplings.[1][3]
Significant Byproduct Formation (e.g., Homocoupling, Protodeboronation) 1. Slow Desired Coupling: When the main reaction is slow due to steric hindrance, side reactions become more prevalent. 2. Presence of Water/Proton Source: This can lead to protodeboronation in Suzuki reactions.[2] 3. Oxygen Contamination: Oxygen can lead to the homocoupling of boronic acids and deactivate the catalyst.[3]1. Ensure Rigorously Anhydrous and Inert Conditions: Thoroughly dry all glassware and reagents. Degas the solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen). 2. Optimize Base and Solvent: Use anhydrous solvents and bases. In some cases, a weaker base might minimize side reactions.[3] 3. Use a More Active Catalyst System: A more efficient catalyst can accelerate the desired reaction, outcompeting side reactions.
Difficulty in Product Isolation and Purification 1. Complex Reaction Mixture: Low conversion and multiple byproducts complicate purification. 2. Product Tailing on Silica Gel: The basicity of the pyridine and morpholine moieties can cause tailing during column chromatography.1. Address the Root Cause: First, optimize the reaction to achieve higher conversion and cleaner product formation using the strategies above. 2. Modify Chromatography Conditions: For column chromatography, consider adding a small amount of a tertiary amine (e.g., ~1% triethylamine) to the eluent to suppress tailing.[7] Reverse-phase chromatography can also be an effective alternative.

Visualizing the Challenge: The Cross-Coupling Catalytic Cycle

The following diagram illustrates a generic palladium-catalyzed cross-coupling cycle and highlights the steps where steric hindrance from the morpholino- and methanol-substituted pyridine can be problematic.

Cross_Coupling_Cycle cluster_0 Catalytic Cycle Pd(0)L_n Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition R1-X Pd(II)_Complex Pd(II) Intermediate Oxidative_Addition->Pd(II)_Complex Hindrance_OA Hindrance_OA Oxidative_Addition->Hindrance_OA Transmetalation Transmetalation Pd(II)_Complex->Transmetalation R2-M Diorganopalladium_Complex Diorganopalladium(II) Complex Transmetalation->Diorganopalladium_Complex Reductive_Elimination Reductive Elimination Diorganopalladium_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Regeneration Product R1-R2 (Product) Reductive_Elimination->Product Hindrance_RE Bulky groups can impede the final bond formation and product release. Reductive_Elimination->Hindrance_RE Troubleshooting_Workflow start Start: Low/No Yield in Coupling Reaction check_reagents Verify Reagent Purity and Inert Atmosphere start->check_reagents optimize_catalyst Screen Bulky, Electron-Rich Ligands (e.g., Buchwald type) check_reagents->optimize_catalyst Reagents & atmosphere OK optimize_base Screen Bases (K3PO4, Cs2CO3, NaOtBu) optimize_catalyst->optimize_base Still low yield success Successful Coupling optimize_catalyst->success Improved yield optimize_temp Increase Reaction Temperature (monitor for decomposition) optimize_base->optimize_temp Still low yield optimize_base->success Improved yield change_solvent Try Alternative Solvents (e.g., Toluene, 2-MeTHF) optimize_temp->change_solvent Still low yield optimize_temp->success Improved yield consider_alternative Consider Alternative Coupling (Stille, Negishi, Sonogashira) change_solvent->consider_alternative Still low yield change_solvent->success Improved yield consider_alternative->success Alternative reaction works

Sources

Reference Data & Comparative Studies

Validation

comparative analysis of morpholine vs piperidine substitutions on pyridine methanols

Comparative Analysis of Morpholine vs. Piperidine Substitutions on Pyridine Methanols: A Guide for Rational Drug Design Introduction & Core Philosophy In the landscape of medicinal chemistry, the selection of saturated s...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of Morpholine vs. Piperidine Substitutions on Pyridine Methanols: A Guide for Rational Drug Design

Introduction & Core Philosophy

In the landscape of medicinal chemistry, the selection of saturated six-membered nitrogen heterocycles is a critical determinant of a drug candidate's ultimate success. When decorating pharmacophores such as pyridine methanols—a prevalent motif in kinase inhibitors and receptor ligands—the choice between a morpholine and a piperidine substitution dictates profound shifts in physicochemical properties, pharmacokinetics, and target engagement[1].

As a Senior Application Scientist, I have structured this objective, data-driven guide to dissect the causality behind these structural choices. By moving beyond basic structural descriptions, this guide provides researchers with the mechanistic rationale and self-validating protocols needed to optimize novel therapeutics confidently.

Mechanistic Rationale: The "Why" Behind the Scaffold

The primary structural divergence between morpholine and piperidine is the bioisosteric substitution of a methylene group (–CH₂–) in piperidine with an oxygen atom in morpholine[1]. This seemingly subtle replacement triggers a cascade of electronic and conformational consequences:

  • Basicity (pKa) and Ionization: The oxygen atom in morpholine acts as an inductive electron-withdrawing group, significantly dampening the basicity of the adjacent nitrogen[1]. Morpholine typically exhibits a pKa of ~8.3–8.7, whereas piperidine is highly basic with a pKa of ~11.1[1]. Consequently, piperidine-substituted pyridine methanols are predominantly protonated at physiological pH (7.4)[1]. While this is ideal for forming strong ionic salt bridges with target proteins, it can inadvertently increase off-target liabilities, such as hERG channel blockade[1],[2].

  • Lipophilicity (LogP) and Solvation: The polar ether oxygen in morpholine lowers the overall lipophilicity (LogP) and enhances aqueous solubility compared to the lipophilic piperidine ring[1]. This hydrophilic shift is critical for achieving "Rule of Five" compliance and formulating orally bioavailable drugs[3],[2].

  • Hydrogen Bonding Dynamics: Morpholine introduces a critical hydrogen-bond acceptor (the oxygen atom) that piperidine lacks. In many kinase targets, this oxygen is strategically positioned to interact with the hinge region of the ATP-binding pocket[4].

Comparative Data Matrix

The following table summarizes the divergent physicochemical profiles when substituting a generic pyridine methanol core with either morpholine or piperidine.

PropertyMorpholino-Pyridine MethanolPiperidino-Pyridine MethanolCausality / Impact on Drug Design
Nitrogen pKa ~8.3 - 8.7~11.1 - 11.2Morpholine is less protonated at pH 7.4, improving passive membrane permeability[1].
Lipophilicity (cLogP) Lower (Hydrophilic shift)Higher (Lipophilic shift)Piperidine drives hydrophobic target interactions but may increase metabolic clearance[1],[3].
H-Bond Acceptors 3 (Pyridine N, OH, Morpholine O)2 (Pyridine N, OH)Morpholine oxygen can engage in critical hinge-binding interactions (e.g., in kinases)[4].
Aqueous Solubility HighModerate to LowThe polar ether oxygen in morpholine significantly enhances solvation[1],[2].
Off-Target Liability Lower hERG riskHigher hERG riskHighly basic, lipophilic piperidines are classic pharmacophores for hERG channel blockade[1],[2].

Case Study: The Criticality of the Morpholine Oxygen in Kinase Hinge Binding

The divergence in target affinity between these two rings is starkly illustrated in the development of ATP-competitive mTOR/PI3K inhibitors. In a pivotal structure-activity relationship (SAR) study by Borsari et al., researchers evaluated conformationally restricted pyrimido-pyrrolo-oxazine and pyridine-based scaffolds[4].

When an unrestricted morpholine ring was replaced with a piperidine ring, the binding affinity for PI3K and mTOR plummeted[4],[5]. Crystallographic and docking analyses revealed the causality: the oxygen atom of the morpholine ring acts as a crucial hydrogen-bond acceptor, interacting directly with the backbone amide of the Valine residue in the kinase hinge region (e.g., Val882 in PI3Kγ)[4]. Because piperidine lacks this oxygen, it cannot form this anchoring hydrogen bond, rendering the piperidine-substituted analogs vastly inferior in this specific target class[4],[5].

Experimental Protocols: Synthesis and Self-Validating Profiling

To ensure scientific integrity, the evaluation of these substitutions must follow a self-validating workflow. Below are the standardized protocols for synthesizing and profiling substituted pyridine methanols.

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

Objective: Synthesize 2-(Morpholin-4-yl)pyridin-3-yl)methanol (or its piperidine analog).

  • Reaction Setup: In an oven-dried round-bottom flask, dissolve 1.0 equivalent of 2-chloro-3-pyridylmethanol in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.5 M concentration.

  • Amine Addition: Add 2.5 equivalents of the secondary amine (either morpholine or piperidine) and 2.0 equivalents of anhydrous potassium carbonate (K₂CO₃) as a base.

  • Thermal Activation: Heat the reaction mixture to 90 °C under a nitrogen atmosphere for 12–16 hours. Monitor reaction completion via LC-MS. Rationale: The electron-deficient pyridine ring facilitates SNAr at the 2-position, displacing the chloride.

  • Workup: Cool to room temperature, quench with distilled water, and extract three times with ethyl acetate (EtOAc). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, Dichloromethane/Methanol gradient) to isolate the pure substituted pyridine methanol.

Protocol 2: Potentiometric pKa and LogD Determination

Objective: Validate the basicity and lipophilicity shifts empirically using an automated titrator (e.g., Sirius-T3)[2].

  • Sample Preparation: Dissolve 1-2 mg of the purified compound in a standardized ionic strength solvent (e.g., 0.15 M KCl).

  • pKa Titration: Perform a dual-phase potentiometric titration from pH 2.0 to 12.0 using standardized 0.5 M HCl and 0.5 M KOH. Rationale: This identifies the exact inflection point of the amine's protonation state.

  • LogD Partitioning (Self-Validation): Introduce a known volume of octanol into the titration vial and repeat the pH titration. Self-Validation: The shift in the apparent pKa in the presence of the octanol phase provides an internal validation of the compound's partitioning behavior, allowing the software to calculate the LogP and the pH-dependent LogD profile accurately.

Visualizations

DecisionTree Start Target Scaffold: Substituted Pyridine Methanol Q1 Is an H-bond acceptor critical at the binding hinge? Start->Q1 Morpholine Select Morpholine (pKa ~8.4, Lower LogP, Provides H-bond Acceptor) Q1->Morpholine Yes Q2 Is strong basicity / ionic salt-bridge required? Q1->Q2 No Q2->Morpholine No, prioritize solubility & metabolic stability Piperidine Select Piperidine (pKa ~11.1, Higher LogP, Hydrophobic interactions) Q2->Piperidine Yes

Logical decision tree for selecting morpholine vs. piperidine substitutions.

Workflow N1 1. SNAr Synthesis (Amine + Pyridine Core) N2 2. Purification (Flash Chromatography) N1->N2 N3 3. Physicochemical Profiling (pKa & LogD Titration) N2->N3 N4 4. In Vitro Validation (Kinase/Receptor Assay) N3->N4

Self-validating experimental workflow for profiling substituted pyridine methanols.

References[1] Morpholine-4-carboxamide vs. Piperidine-4-carboxamide: A Comparative Guide for Drug Design - Benchchem - Link[4] A Conformational Restriction Strategy for the Identification of a Highly Selective Pyrimido-pyrrolo-oxazine mTOR Inhibitor - AIR Unimi -Link[5] A Conformational Restriction Strategy for the Identification of a Highly Selective Pyrimido-pyrrolo-oxazine mTOR Inhibitor | Journal of Medicinal Chemistry - ACS Publications - Link[3] Physical Chemistry; A Medicinal Chemist's Perspective - PhysChem Forum - Link[2] Discovery of WLB-89462, a New Drug-like and Highly Selective σ2 Receptor Ligand with Neuroprotective Properties - ACS Publications - Link

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Comparative

A Comparative Guide to Catalytic Systems for the Efficient Synthesis of (5-Morpholinopyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of (5-Morpholinopyridin-3-yl)methanol (5-Morpholinopyridin-3-yl)methanol is a key building block in medicinal chemistry, form...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of (5-Morpholinopyridin-3-yl)methanol

(5-Morpholinopyridin-3-yl)methanol is a key building block in medicinal chemistry, forming the structural core of numerous compounds with therapeutic potential. The strategic incorporation of a morpholine moiety and a hydroxymethyl group on the pyridine scaffold provides a versatile platform for the development of novel drug candidates. The morpholine ring often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability, while the hydroxymethyl group offers a crucial handle for further synthetic elaboration. Given its importance, the development of efficient and scalable synthetic routes to this intermediate is of paramount interest to the pharmaceutical industry.

This guide provides an in-depth comparison of various catalytic systems for the synthesis of (5-Morpholinopyridin-3-yl)methanol. We will explore two primary synthetic strategies, dissecting the key catalytic steps involved and presenting experimental data to inform the selection of the most appropriate methodology for your research and development needs.

Synthetic Strategies: A Fork in the Road

The synthesis of (5-Morpholinopyridin-3-yl)methanol can be approached via two principal retrosynthetic pathways, each with its own set of catalytic challenges and advantages. The choice of strategy will largely depend on the availability of starting materials, desired scale, and the specific catalytic expertise and resources at hand.

cluster_A Strategy A: Amination First cluster_B Strategy B: Reduction First Target (5-Morpholinopyridin-3-yl)methanol A_Start 5-Halo-Pyridine-3-Carboxylic Acid Derivative A_Step1 Catalytic Amination (e.g., Buchwald-Hartwig) A_Start->A_Step1 A_Intermediate 5-Morpholinopyridine-3-Carboxylic Acid Derivative A_Step1->A_Intermediate A_Step2 Catalytic Reduction A_Intermediate->A_Step2 A_Step2->Target B_Start 5-Halo-Pyridine-3-Carboxylic Acid Derivative B_Step1 Catalytic Reduction B_Start->B_Step1 B_Intermediate (5-Halopyridin-3-yl)methanol B_Step1->B_Intermediate B_Step2 Catalytic Amination (e.g., Buchwald-Hartwig) B_Intermediate->B_Step2 B_Step2->Target

Figure 1: The two primary synthetic strategies for (5-Morpholinopyridin-3-yl)methanol.

Strategy A: Amination Followed by Reduction

This approach prioritizes the early introduction of the morpholine moiety onto a pyridine ring bearing a precursor to the hydroxymethyl group, such as a carboxylic acid, ester, or nitrile. The success of this strategy hinges on the chemoselective catalytic amination in the presence of these functional groups, followed by a selective reduction.

Step 1: Catalytic Amination of 5-Halopyridines with Morpholine

The palladium-catalyzed Buchwald-Hartwig amination is a powerful and widely adopted method for the formation of C-N bonds.[1][2] This reaction is particularly well-suited for the coupling of aryl halides with amines, including the synthesis of morpholino-substituted heterocycles.

Catalytic System Comparison: Buchwald-Hartwig Amination

Catalyst SystemLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂ XantphosCs₂CO₃Toluene100Good to Excellent[3]
Pd₂(dba)₃ RuPhosLiHMDSTHF6583[4]
(SIPr)Pd(methallyl)Cl (NHC)LHMDSTHF22up to 99[5]

Causality Behind Experimental Choices:

  • Palladium Precatalyst: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common and effective palladium sources. The choice often depends on air stability and ease of handling. N-heterocyclic carbene (NHC) complexes like (SIPr)Pd(methallyl)Cl can offer enhanced stability and activity.

  • Ligand Selection: The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig amination. Biaryl phosphine ligands like RuPhos and bulky phosphines like Xantphos are often employed to facilitate the catalytic cycle, particularly the reductive elimination step. The bite angle of ligands like Xantphos can be crucial for achieving high selectivity and yields.[6]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and generate the active palladium-amido intermediate. Common choices include alkali metal alkoxides (e.g., NaOtBu) and amides (e.g., LiHMDS), as well as inorganic bases like cesium carbonate (Cs₂CO₃). The choice of base can influence the reaction rate and substrate compatibility.

Experimental Protocol: Palladium-Catalyzed Amination of Methyl 5-bromonicotinate

Start Methyl 5-bromonicotinate Reagents Morpholine, Pd₂(dba)₃, RuPhos, LiHMDS, THF Start->Reagents Reaction Heat to 65 °C Reagents->Reaction Workup Aqueous Workup Reaction->Workup Product Methyl 5-morpholinonicotinate Workup->Product

Figure 2: Workflow for the Buchwald-Hartwig amination step.

  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add methyl 5-bromonicotinate (1.0 eq.), Pd₂(dba)₃ (0.02 eq.), and RuPhos (0.08 eq.).

  • Reagent Addition: Add anhydrous tetrahydrofuran (THF), followed by morpholine (1.2 eq.) and lithium bis(trimethylsilyl)amide (LiHMDS) (2.5 eq.).

  • Reaction: Heat the reaction mixture to 65 °C and stir for 16 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Step 2: Catalytic Reduction of the 3-Position Functional Group

Following the successful installation of the morpholine moiety, the next step involves the reduction of the functional group at the 3-position (ester, nitrile, or carboxylic acid) to the corresponding alcohol.

Catalytic System Comparison: Reduction to (5-Morpholinopyridin-3-yl)methanol

Starting MaterialCatalyst/Reducing AgentSolventConditionsYield (%)Reference
Methyl 5-morpholinonicotinateNaBH₄/MeOHTHFRefluxHigh[7]
5-Morpholinonicotinic acidSmI₂-H₂OTHFRoom TempModerate[7]
5-MorpholinonicotinonitrileCatalytic Hydrogenation (e.g., Raney Ni, Rh/C)VariousH₂ pressure, elevated temp.Variable[1]

Causality Behind Experimental Choices:

  • Reduction of Esters: Sodium borohydride (NaBH₄) is a mild and selective reducing agent for esters, especially in the presence of methanol.[7] This system is generally preferred for its safety and ease of handling compared to more powerful reducing agents like lithium aluminum hydride (LiAlH₄).

  • Reduction of Carboxylic Acids: Direct reduction of carboxylic acids is more challenging. While powerful reagents like LiAlH₄ can be used, catalytic methods are often preferred for their improved safety and environmental profile. Samarium(II) iodide (SmI₂) in the presence of water offers a milder alternative for the reduction of pyridinecarboxylic acids.[7]

  • Reduction of Nitriles: Catalytic hydrogenation is a common method for the reduction of nitriles. Catalysts such as Raney Nickel or Rhodium on carbon (Rh/C) under hydrogen pressure are typically effective. The choice of catalyst and conditions can influence the selectivity and prevent over-reduction of the pyridine ring.

Strategy B: Reduction Followed by Amination

This alternative strategy involves the initial reduction of the functional group at the 3-position to the hydroxymethyl group, followed by the catalytic amination of the 5-halo position. A key consideration for this route is the potential for the hydroxyl group to interfere with the subsequent amination step, possibly necessitating a protection-deprotection sequence.

Step 1: Catalytic Reduction of 5-Halo-Pyridine-3-Carboxylic Acid Derivatives

The initial reduction can be performed on various 5-halopyridine precursors.

Experimental Protocol: Reduction of Methyl 5-bromonicotinate

  • Reaction Setup: In a round-bottom flask, dissolve methyl 5-bromonicotinate (1.0 eq.) in a mixture of tetrahydrofuran (THF) and methanol.

  • Reagent Addition: Cool the solution to 0 °C and add sodium borohydride (NaBH₄) (2.0 eq.) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Workup and Purification: Quench the reaction with water and remove the organic solvents under reduced pressure. Extract the aqueous residue with ethyl acetate, dry the combined organic layers, and concentrate to yield crude (5-bromopyridin-3-yl)methanol, which can be purified by column chromatography.

Step 2: Catalytic Amination of (5-Halopyridin-3-yl)methanol

The final step involves the Buchwald-Hartwig amination of the (5-halopyridin-3-yl)methanol intermediate. The presence of the free hydroxyl group may require optimization of the reaction conditions to avoid side reactions.

Start (5-Bromopyridin-3-yl)methanol Reagents Morpholine, Pd(OAc)₂, Xantphos, Cs₂CO₃, Toluene Start->Reagents Reaction Heat to 100 °C Reagents->Reaction Workup Aqueous Workup Reaction->Workup Product (5-Morpholinopyridin-3-yl)methanol Workup->Product

Figure 3: Workflow for the final amination step in Strategy B.

Considerations for Hydroxyl Group Compatibility:

The basic conditions of the Buchwald-Hartwig amination could potentially deprotonate the hydroxyl group, leading to undesired side reactions or catalyst inhibition. While some protocols have shown tolerance for free hydroxyl groups, it may be necessary to protect the alcohol as a silyl ether (e.g., TBDMS) or another suitable protecting group prior to the amination step. This would add two steps (protection and deprotection) to the overall synthesis, impacting the overall efficiency.

Comparison of Catalytic Strategies

FeatureStrategy A (Amination First)Strategy B (Reduction First)
Key Challenge Chemoselective amination in the presence of reducible groups.Compatibility of the free hydroxyl group with amination conditions.
Potential Advantages More convergent; avoids protection/deprotection of the hydroxyl group.May allow for a broader range of reduction conditions in the first step.
Potential Disadvantages Limited by the compatibility of the amination catalyst with the functional group at the 3-position.May require additional protection/deprotection steps, increasing step count.
Overall Efficiency Potentially more efficient if a compatible catalytic system for amination is identified.Less efficient if protection/deprotection is necessary.

Conclusion and Recommendations

Both synthetic strategies offer viable pathways to (5-Morpholinopyridin-3-yl)methanol, with the choice depending on specific project constraints and available resources.

Strategy A (Amination First) appears to be the more streamlined and potentially more efficient approach, provided that a robust and chemoselective catalytic system for the initial Buchwald-Hartwig amination can be employed. The use of modern, highly active palladium catalysts with appropriate ligands often allows for milder reaction conditions that are compatible with a range of functional groups.

Strategy B (Reduction First) provides a reliable alternative, particularly if challenges are encountered with the chemoselectivity of the amination step in Strategy A. However, the potential need for protection and deprotection of the hydroxymethyl group adds to the overall step count and may reduce the overall yield and efficiency.

For initial exploration, we recommend pursuing Strategy A , focusing on the optimization of the Buchwald-Hartwig amination of a suitable 5-halo-3-substituted pyridine precursor. A thorough screening of palladium catalysts, ligands, and bases will be crucial to identify a system that provides high yields without compromising the integrity of the functional group at the 3-position. Should this prove challenging, Strategy B with a protected alcohol offers a more conservative but likely successful alternative.

References

  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC. (n.d.). Retrieved from [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst S. (n.d.). Retrieved from [Link]

  • Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. (2011). Der Pharmacia Lettre, 3(4), 264-266.
  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved from [Link]

  • The Asymmetric Buchwald–Hartwig Amination Reaction. (n.d.). Retrieved from [Link]

  • Palladium-catalyzed amination of morpholine with aryl chlorides[a]. (n.d.). Retrieved from [Link]

  • Synthesis of morpholine derivatives from 1,3-dienes and N-arylaminoalcohols by palladium-catalyzed sequential C–N and C–O bond formation. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Palladium-catalyzed amination of morpholine with aryl chlorides[a]. (n.d.). Retrieved from [Link]

  • Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide. (2025, December 6). De Gruyter. Retrieved from [Link]

  • Catalytic Asymmetric Hydrogenation of 5-Membered Heteroaromatics. (2008, June 12). HETEROCYCLES, 76(1), 1-1.
  • Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. (2011). Scholars Research Library.
  • Palladium‐Catalyzed Aryl Amination Reactions of 6‐Bromo‐ and 6‐Chloropurine Nucleosides. (n.d.). PMC. Retrieved from [Link]

  • Development of a Reliable Low Loading Palladium Catalyzed Mono-Amination Reaction for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline. (2025, August 27). University of Leicester. Retrieved from [Link]

  • Selective Amination of Polyhalopyridines Catalyzed by a Palladium−Xantphos Complex. (2003, November 4). Organic Letters. Retrieved from [Link]

Sources

Validation

A Comparative Guide to GC-MS and HPLC-UV for the Structural Validation of (5-Morpholinopyridin-3-yl)methanol Intermediates

In the intricate process of pharmaceutical development, the unambiguous structural validation of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a cornerstone of ensuring product quality, sa...

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Author: BenchChem Technical Support Team. Date: April 2026

In the intricate process of pharmaceutical development, the unambiguous structural validation of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a cornerstone of ensuring product quality, safety, and efficacy. For novel molecules like (5-Morpholinopyridin-3-yl)methanol, a key building block in modern medicinal chemistry, selecting the appropriate analytical technique is a critical decision that impacts development timelines and regulatory success. This guide provides an in-depth comparison of two workhorse analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), for the structural validation of (5-Morpholinopyridin-3-yl)methanol and its process intermediates.

The Analyte: Understanding the Physicochemical Landscape

(5-Morpholinopyridin-3-yl)methanol possesses a unique combination of structural features that dictate the strategy for its analysis. The pyridine ring provides a UV-active chromophore, while the morpholine moiety and the primary alcohol introduce polarity and hydrogen-bonding capabilities. These characteristics, particularly the polarity and the presumed limited volatility and thermal stability of the alcohol, are the primary determinants for choosing between GC-MS and HPLC-UV.[1][2]

GC-MS for Structural Validation: Harnessing the Power of Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that couples the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.[2] For structural validation, its ability to provide detailed fragmentation patterns is invaluable for elucidating the structure of unknown impurities or confirming the identity of a target molecule.[3]

Applicability to (5-Morpholinopyridin-3-yl)methanol Intermediates

Direct analysis of polar, hydrogen-bonding molecules like (5-Morpholinopyridin-3-yl)methanol by GC is often challenging due to poor peak shape and potential thermal degradation in the hot injector and column.[4] The key to successful GC-MS analysis of such compounds lies in derivatization , a chemical modification process that replaces active hydrogens (from -OH and -NH groups) with nonpolar moieties.[5][6] This increases volatility and thermal stability, making the analyte amenable to GC analysis.[4] Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), is a common and effective strategy for derivatizing alcohols and secondary amines.[6][7]

Experimental Protocol: GC-MS with Silylation

1. Sample Preparation (Derivatization):

  • Accurately weigh approximately 1 mg of the (5-Morpholinopyridin-3-yl)methanol intermediate into a 2 mL autosampler vial.

  • Add 500 µL of a suitable solvent (e.g., pyridine or acetonitrile).[8]

  • Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.

  • Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.

  • Cool the sample to room temperature before analysis.

2. GC-MS Instrumentation and Conditions:

  • GC System: Agilent 8890 GC or equivalent.

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm), is generally suitable.[3]

  • Injector: Split/Splitless inlet at 280°C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[3]

  • Oven Program: Initial temperature of 100°C, hold for 2 minutes, then ramp at 15°C/min to 300°C and hold for 5 minutes.[3]

  • MS System: Agilent 5977B MSD or equivalent.

  • Interface Temperature: 280°C.[3]

  • Ionization Mode: Electron Impact (EI) at 70 eV.[3]

  • Mass Range: Scan from m/z 50 to 550.

3. Data Analysis:

  • The retention time of the derivatized analyte is used for preliminary identification.

  • The obtained mass spectrum is compared with a reference spectrum or analyzed for its fragmentation pattern to confirm the structure. The molecular ion of the silylated derivative should be visible, and characteristic fragments (e.g., loss of a methyl group from the TMS moiety) provide further structural confirmation.

GC-MS Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample Intermediate Sample Solvent Add Solvent (e.g., Pyridine) Sample->Solvent Reagent Add Silylation Reagent (BSTFA) Solvent->Reagent Heat Heat at 70°C Reagent->Heat Derivatized Derivatized Sample Heat->Derivatized Inject Inject into GC Derivatized->Inject Separate Separation on DB-5ms Column Inject->Separate Ionize EI Ionization Separate->Ionize Detect Mass Detection (Quadrupole) Ionize->Detect Chromatogram Retention Time Detect->Chromatogram Spectrum Mass Spectrum Detect->Spectrum Validation Structural Validation Chromatogram->Validation Spectrum->Validation

GC-MS workflow for structural validation.

HPLC-UV for Structural Validation: The Versatile Standard

High-Performance Liquid Chromatography (HPLC) is the cornerstone of pharmaceutical analysis, primarily because of its applicability to a wide range of compounds, including non-volatile and thermally labile substances.[1][9] Coupled with a UV detector, it provides a robust and reliable method for both quantification and preliminary identification.[10]

Applicability to (5-Morpholinopyridin-3-yl)methanol Intermediates

Given its polar nature, (5-Morpholinopyridin-3-yl)methanol and its intermediates are ideally suited for HPLC analysis.[2][11] The pyridine ring inherent in the molecule is a strong chromophore, exhibiting significant UV absorbance, which allows for sensitive detection without the need for derivatization.[12][13] Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, is the most common and effective mode for separating such compounds.[14]

Experimental Protocol: HPLC-UV

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the intermediate standard and dissolve in 10 mL of diluent (e.g., 50:50 acetonitrile:water) to make a 1 mg/mL stock solution.

  • Prepare working solutions by diluting the stock solution to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection to protect the column.

2. HPLC-UV Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: A C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient elution is often preferred for separating intermediates and potential impurities.

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Detection Wavelength: Monitor at the absorbance maximum of the pyridine chromophore (typically around 260-270 nm). A DAD allows for the acquisition of the full UV spectrum, which aids in peak purity assessment and identification.

3. Data Analysis:

  • The retention time of the analyte peak is compared to that of a known reference standard for identification.

  • The UV spectrum of the peak can be extracted and compared to the reference standard to confirm identity and assess peak purity. Co-eluting impurities with different UV spectra can often be detected.

HPLC-UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Interpretation Sample Intermediate Sample Dissolve Dissolve in Diluent Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Prepared Prepared Sample Filter->Prepared Inject Inject into HPLC Prepared->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (DAD) Separate->Detect Chromatogram Retention Time Detect->Chromatogram Spectrum UV Spectrum Detect->Spectrum Validation Structural Confirmation & Purity Assessment Chromatogram->Validation Spectrum->Validation

HPLC-UV workflow for structural validation.

Head-to-Head Comparison: GC-MS vs. HPLC-UV

The choice between GC-MS and HPLC-UV depends on the specific analytical goal. For the structural validation of (5-Morpholinopyridin-3-yl)methanol intermediates, the two techniques offer complementary information.

FeatureGC-MSHPLC-UVRationale & Justification
Specificity Very High Good to High GC-MS provides two orthogonal data points: retention time and mass spectrum. The unique fragmentation pattern is a molecular fingerprint, offering definitive structural confirmation.[15] HPLC-UV specificity relies on retention time and UV spectrum, which is less unique than a mass spectrum.
Analyte Suitability Requires volatile & thermally stable derivatives.Ideal for polar, non-volatile & thermally labile compounds.The target molecule's polarity and functional groups make HPLC the more direct method. GC requires a chemical derivatization step to be suitable.[1][16]
Sample Preparation More Complex (requires derivatization).Simpler (dissolve and inject).The need for a robust and reproducible derivatization reaction adds time, complexity, and potential for variability to the GC-MS workflow.[4]
Structural Info Excellent (detailed fragmentation).Limited (UV spectrum only).MS provides molecular weight and fragment information, which is crucial for elucidating the structure of unknown impurities.[17] UV provides information about the chromophoric part of the molecule but little else.
Sensitivity Generally very high (pg levels).Good (ng to µg levels).GC-MS can offer superior sensitivity, which is particularly useful for trace impurity identification.[16]
Regulatory Standing Gold standard for volatile impurity identification (e.g., residual solvents).The most widely used technique in pharmaceutical QC for assays and impurity profiling.[10]Both are well-established and accepted by regulatory agencies like the FDA. The choice is justified by the application.[18][19]
Cost & Throughput Higher instrument cost, but carrier gas is cheap. Derivatization can lower throughput.Lower instrument cost, but high-purity solvents can be expensive. Higher throughput for routine analysis.[20]For routine QC, the simplicity of HPLC-UV often leads to higher throughput and lower cost per sample.

Conclusion and Recommendations

Both GC-MS and HPLC-UV are powerful tools for the structural validation of (5-Morpholinopyridin-3-yl)methanol intermediates, each with distinct advantages. The choice is not necessarily one versus the other, but rather how to best deploy them in a comprehensive analytical strategy.

  • HPLC-UV is the recommended primary technique for routine analysis, purity assessment, and stability testing. Its direct applicability to the polar, non-volatile nature of the target molecules, coupled with simpler sample preparation, makes it robust, efficient, and ideal for a quality control environment.[21][22]

  • GC-MS serves as an essential complementary technique , particularly for definitive structural elucidation of unknown process impurities or degradation products.[1][15] When an unknown peak is observed in the HPLC chromatogram, it can be isolated and analyzed by MS (often via LC-MS, or after derivatization by GC-MS) to gain the structural information that UV detection cannot provide.

In essence, a Senior Application Scientist would advise using HPLC-UV for the "what and how much" in a routine setting, while reserving the power of GC-MS for the "what is this unknown?" during process development, troubleshooting, and in-depth investigations. This dual approach ensures both efficiency and comprehensive structural understanding, adhering to the rigorous standards of scientific integrity and regulatory compliance.[18][23][24]

References

  • BenchChem. (n.d.). High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Morpholine Compounds.
  • Brookfield Engineering. (n.d.). Analytical Method Validation: Mastering FDA Guidelines.
  • Ferrer, I., & Thurman, E. M. (2002). Derivatization procedures for gas chromatographic-mass spectrometric determination of xenobiotics in biological samples, with special attention to drugs of abuse and doping agents.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Drawell. (2025, September 8). Comparison Between GC and HPLC for Pharmaceutical Analysis.
  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
  • U.S. Food and Drug Administration. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics.
  • Lab Manager. (2025, December 2). ICH and FDA Guidelines for Analytical Method Validation.
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures.
  • ICH. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Moldoveanu, S. C., & David, V. (2018). Derivatization Methods in GC and GC/MS.
  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation.
  • ICH. (n.d.). Quality Guidelines.
  • Levin, J. O., Lindahl, R., & Andersson, K. (1989). Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. The Analyst, 114(5), 577-579.
  • BenchChem. (n.d.). Application Notes and Protocols for the Analytical Characterization of Pyridine Derivatives.
  • Sigma-Aldrich. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS.
  • SIELC Technologies. (n.d.). Morpholine.
  • Regis Technologies. (n.d.). GC Derivatization.
  • BenchChem. (n.d.). A Comparative Guide to GC-MS and HPLC for the Purity Assessment of Mesitaldehyde.
  • Reid, E. L., et al. (2014). Sequential derivatization of polar organic compounds in cloud water using O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride, N,O-bis(trimethylsilyl)trifluoroacetamide, and gas-chromatography/mass spectrometry analysis.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Morpholine.
  • Request PDF. (n.d.). Synthesis and Characterization of Novel Homopolyimides Containing Pyridine and Morpholine Groups for Gas Separation by Molecular Design and Simulation.
  • Allan Chemical Corporation. (n.d.). HPLC vs GC: Application Differences.
  • Krácmar, J., & Krácmarová, J. (1988). [UV-spectrophotometry in drug control. 39. Spectrophotometric behavior of substances with chromophores and auxochromes in aliphatic chains, in saturated heterocyclics and the heterocyclic compounds: furan, imidazole, thiazole, thiadiazole and oxadiazole]. Pharmazie, 43(6), 424-428.
  • SIELC Technologies. (n.d.). Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column.
  • Celebration of Scholarship. (n.d.). GCMS VS HPLC.
  • Brewer Science. (n.d.). Small Molecule Analysis Testing: HPLC vs GC.
  • AMP Tech Instruments. (2023, January 13). Understanding the Differences Between HPLC and GCMS Systems.
  • Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart.
  • Hussein, J. (2025). Principles and Applications of High-Performance Liquid Chromatography (HPLC): A Review. Biomedical and Pharmacology Journal, 18(2).
  • Request PDF. (n.d.). Synthesis of new copolyimides containing pyridine and morpholine groups for gas separation through molecular design and simulation.
  • Tentamus Group. (2025, June 24). Determination of Contaminants: HPLC vs. GC.
  • Ahmed, R. (2024). High-Performance Liquid Chromatography (HPLC): Principles, Applications, Versatality, Efficiency, nnovation and Comparative Analysis in. Fortune Journal of Clinical Medicine and Research.
  • NorthEast BioLab. (n.d.). HPLC-UV Method Development: Testing 9 Articles in Formulation.
  • Schmidt, P. (2023, May 12). HPLC in pharmaceutical analytics. Wiley Analytical Science.
  • ResearchGate. (n.d.). HPLC and UV Spectroscopy in Pharmaceutical Analysis.
  • Wang, Y., et al. (2024). Enzymatic synthesis of pyridine heterocyclic compounds and their thermal stability. Food Chemistry, 445, 138690.
  • Li, W., et al. (2024). Fluorescent protein chromophores modified with aromatic heterocycles for photodynamic therapy and two-photon fluorescence imaging. Organic & Biomolecular Chemistry, 22(8), 1629-1635.
  • Taylor & Francis Online. (2025, January 15). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS).
  • ResearchGate. (2021, January 9). SPECTRAL CHARACTERIZATION OF MACRO-HETEROCYCLIC COMPOUND RhTMPyP / ZnTSPc.
  • Liu, Z., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2018, 8190283.
  • Cefas. (2025, November 26). Development of quantitative methods for the analysis of pyridine in environmental samples.
  • ACS Omega. (2024, March 15).
  • Gcms.cz. (n.d.). TMSI+Pyridine.
  • ResearchGate. (2018, April 26).
  • Clariant Analytical Sciences. (n.d.). Structure Elucidation.
  • DigitalCommons@UMaine. (2021, May). Synthesis and Photophysical Studies of Nitrogen Heterocycles Containing Benzothiazines, Benzothiazoles, Indoles and Quinolines.

Sources

Safety & Regulatory Compliance

Safety

(5-Morpholinopyridin-3-yl)methanol proper disposal procedures

As a Senior Application Scientist, I understand that handling complex pharmaceutical intermediates requires more than just following a basic Safety Data Sheet (SDS). It requires a mechanistic understanding of the molecul...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that handling complex pharmaceutical intermediates requires more than just following a basic Safety Data Sheet (SDS). It requires a mechanistic understanding of the molecule to ensure the safety of your laboratory personnel and compliance with environmental regulations.

(5-Morpholinopyridin-3-yl)methanol (CAS: 888070-06-2) is a highly valuable building block in drug development, but its dual heterocyclic structure—combining both a morpholine ring and a pyridine ring—presents unique challenges for waste segregation and final disposal[1][2].

This guide provides a self-validating, step-by-step operational plan for the safe handling, spill containment, and RCRA-compliant disposal of this compound.

Mechanistic Hazard Profile & Quantitative Data

To design an effective disposal strategy, we must first understand the chemical behavior of the waste. The morpholine moiety is chemically stable in the biosphere, resists environmental degradation, and is highly toxic to aquatic life[3][4]. Simultaneously, the pyridine ring is biochemically active, persistent in soil, and heavily regulated under the Resource Conservation and Recovery Act (RCRA) due to its bioaccumulative potential[5][6].

Because the molecule contains two nitrogen atoms, any degradation or combustion process will inevitably generate toxic nitrogen oxides (NOx) and carbon monoxide[3][7].

Table 1: Chemical Profile and Disposal Parameters

ParameterSpecificationMechanistic Rationale
CAS Number 888070-06-2[1]Unique regulatory identifier required for EHS waste profiling.
Molecular Formula C10H14N2O2[1]High nitrogen content dictates the generation of toxic NOx upon combustion.
Primary Hazards Aquatic Toxicity, Irritant[4][7]The morpholine moiety can disrupt cellular membranes in aquatic organisms.
Incompatibilities Strong oxidizers, acids, peroxides[4]Amine and pyridine nitrogens are highly nucleophilic; mixing risks violent exothermic reactions.
Incineration Temp. > 2000°F (1093°C)[3]High activation energy is required to fully cleave the thermally stable pyridine ring.
EPA RCRA Status Regulated (Pyridine class)[5][6]Persistent in groundwater; strictly prohibits standard landfill disposal.

Standard Operating Procedure: Waste Segregation

Improper mixing of heterocyclic amines with incompatible laboratory waste streams is a primary cause of pressurized container ruptures. Follow this protocol to ensure safe bench-top accumulation.

Step 1: Characterize the Waste Stream Determine if the (5-Morpholinopyridin-3-yl)methanol waste is a neat solid, an aqueous solution, or dissolved in an organic solvent. Causality: This dictates the specific RCRA waste codes applied and prevents dangerous cross-reactions in bulk liquid carboys[5][8].

Step 2: Verify Chemical Compatibility Ensure the designated waste container does not contain strong acids, acid halides, or peroxides. Causality: The electron-rich nitrogens in the morpholine and pyridine rings can undergo rapid, violent exothermic acid-base neutralization or N-oxidation when exposed to incompatible agents[4].

Step 3: Select Appropriate Containment Use High-Density Polyethylene (HDPE) containers for both solid and liquid waste. Do not use metal cans. Causality: HDPE provides broad chemical resistance against basic heterocyclic amines, preventing container degradation and subsequent leaks[4].

Step 4: Labeling and Storage Affix a standard hazardous waste label immediately upon the first drop of waste. Mark the container as "Hazardous Waste: Toxic/Irritant - Contains Pyridine/Morpholine Derivatives." Store the container in a secondary containment tray within a continuously ventilated fume hood or dedicated flammables/corrosives cabinet.

Emergency Spill Containment Workflow

In the event of a spill, immediate source control is required to prevent inhalation of toxic dust or environmental runoff into municipal drains[7][9].

Step 1: Evacuation and PPE Donning Evacuate non-essential personnel from the immediate area. Don a NIOSH-approved respirator (if fume hood ventilation is compromised), chemical-resistant nitrile or neoprene gloves, and splash goggles[7][9].

Step 2: Source Control and Containment

  • For Solids: Carefully dampen the powder with a light mist of water. Causality: This binds the fine particulate matter, preventing the formation of an inhalable toxic dust cloud[4].

  • For Liquids: Surround and cover the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand[4][7].

Step 3: Recovery Use non-sparking tools to scoop the dampened solid or absorbed liquid into a dedicated, wide-mouth HDPE hazardous waste container[4][7].

Step 4: Surface Decontamination Wash the affected bench or floor area thoroughly with a mild soap and water solution. Causality: The surfactant breaks down residual organic films, while the water dilutes any remaining basic amines, neutralizing the localized corrosion risk[3][4].

Step 5: Secondary Waste Disposal Place all contaminated PPE, absorbent materials, and cleanup tools into the hazardous waste container and seal it tightly for EHS collection[3].

Workflows & Logical Relationships

The following diagram illustrates the validated decision pathway for segregating and routing (5-Morpholinopyridin-3-yl)methanol waste to ensure environmental compliance.

WasteWorkflow Start Waste Generation: (5-Morpholinopyridin-3-yl)methanol Decision Waste State? Start->Decision Solid Solid / PPE Waste Decision->Solid Powder/Solid Liquid Liquid / Solvent Waste Decision->Liquid Solution Container HDPE Waste Container (Sealed & Labeled) Solid->Container CheckIncompat Verify Incompatibilities: No Acids/Oxidizers Liquid->CheckIncompat CheckIncompat->Container EHS EHS Collection & RCRA Profiling Container->EHS Incinerator High-Temp Incineration (>2000°F) with NOx Scrubber EHS->Incinerator

Decision pathway for the segregation and disposal of (5-Morpholinopyridin-3-yl)methanol waste.

Final Disposal & Incineration Logistics

Under no circumstances should (5-Morpholinopyridin-3-yl)methanol be disposed of down the drain or in standard municipal trash[3][4].

Because pyridine derivatives are highly persistent and bioaccumulative in soil and groundwater, land disposal (landfilling) is strictly prohibited under EPA RCRA guidelines without prior extensive treatment[5][6].

The only compliant method for final destruction is high-temperature chemical incineration . The waste must be routed to a specialized facility capable of sustaining temperatures above 2000°F (1093°C)[3]. Standard municipal incinerators operate at lower temperatures, which may simply volatilize the compound or create dangerous intermediate byproducts. Furthermore, the incineration facility must be equipped with a wet scrubber system to capture and neutralize the toxic nitrogen oxides (NOx) generated during the combustion of the morpholine and pyridine rings[3][4].

Always coordinate with your institution's Environmental Health and Safety (EHS) department and a licensed hazardous waste provider to ensure the waste profile accurately reflects the presence of these complex heterocycles.

References

  • NextSDS. "(5-Morpholinopyridin-3-yl)Methanol — Chemical Substance Information." nextsds.com. Available at: [Link]

  • USDA Agricultural Marketing Service. "Morpholine - Processing." ams.usda.gov. Available at: [Link]

  • Patsnap Eureka. "Aromatic Compounds vs Pyridines: Biochemical Interactions." patsnap.com. Available at: [Link]

  • US Environmental Protection Agency (EPA). "Remediation System Evaluation, Reilly Tar & Chemical Corp." epa.gov. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Morpholinopyridin-3-yl)methanol
Reactant of Route 2
Reactant of Route 2
(5-Morpholinopyridin-3-yl)methanol
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